Diethyl azodicarboxylate
描述
Structure
3D Structure
属性
CAS 编号 |
4143-61-7 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
ethyl N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |
InChI 键 |
FAMRKDQNMBBFBR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N=NC(=O)OCC |
手性 SMILES |
CCOC(=O)/N=N/C(=O)OCC |
规范 SMILES |
CCOC(=O)N=NC(=O)OCC |
外观 |
Solid powder |
其他CAS编号 |
4143-61-7 1972-28-7 |
物理描述 |
Orange liquid; [Merck Index] |
Pictograms |
Explosive; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |
产品来源 |
United States |
Foundational & Exploratory
Diethyl Azodicarboxylate: A Comprehensive Technical Guide on its Synthesis and Discovery
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic chemistry, most notably recognized for its critical role as a hydrogen acceptor in the Mitsunobu reaction. It is an orange-red liquid characterized by the azo functional group (R-N=N-R') flanked by two ethyl ester groups. This structure imparts a unique reactivity, making it a powerful tool for various chemical transformations, including Diels-Alder reactions and the derivatization of alcohols. This technical guide provides an in-depth exploration of the discovery and key synthetic methodologies of DEAD, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The discovery of this compound is credited to the German chemist Theodor Curtius, who first reported its synthesis in 1888. Curtius, known for his extensive work on nitrogen-containing compounds, including the discovery of hydrazine (B178648) and hydrazoic acid, prepared DEAD through the oxidation of diethyl hydrazodicarboxylate. This foundational work laid the groundwork for the development and subsequent application of azo compounds in organic synthesis.
Core Synthesis Methodologies
The primary and most common route for synthesizing this compound involves the oxidation of its precursor, diethyl hydrazodicarboxylate. The choice of oxidizing agent is the main variable in the different synthetic protocols developed over the years.
Synthesis via Oxidation with Nitric Acid
A traditional and effective method for the preparation of DEAD involves the use of concentrated nitric acid as the oxidizing agent. This method is well-established and provides good yields of the product.
Experimental Protocol:
-
Preparation of the Reaction Mixture: A mixture of 40 ml of concentrated nitric acid (d=1.4) and 40 ml of water is prepared in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice-salt bath to maintain a temperature of -5°C.
-
Addition of Diethyl Hydrazodicarboxylate: 20g of finely powdered diethyl hydrazodicarboxylate is added in small portions to the cooled nitric acid solution while ensuring the temperature does not exceed 0°C.
-
Reaction and Extraction: After the addition is complete, the reaction mixture is stirred for a few minutes. The resulting yellow oil is then extracted with 50 ml of ether.
-
Washing and Drying: The ether layer is separated and washed successively with water, a dilute solution of sodium carbonate, and again with water until neutral. The ethereal solution is then dried over anhydrous calcium chloride.
-
Isolation of Product: The ether is removed by distillation under reduced pressure, yielding this compound as a deep orange-colored oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diethyl Hydrazodicarboxylate | |
| Oxidizing Agent | Concentrated Nitric Acid | |
| Reaction Temperature | -5 to 0 °C | |
| Typical Yield | ~81% |
A diagram illustrating the workflow for the synthesis of DEAD using nitric acid is provided below.
Figure 1: Workflow for DEAD synthesis via nitric acid oxidation.
Synthesis via Oxidation with N-bromosuccinimide (NBS)
An alternative method utilizes N-bromosuccinimide (NBS) as a milder oxidizing agent. This can be advantageous in settings where the use of strong, corrosive acids like nitric acid is less desirable.
Experimental Protocol:
-
Suspension Preparation: A suspension of diethyl hydrazodicarboxylate (17.6 g, 0.1 mol) and N-bromosuccinimide (35.6 g, 0.2 mol) is prepared in 200 ml of ether.
-
Addition of Pyridine (B92270): The suspension is cooled in an ice bath, and pyridine (15.8 g, 0.2 mol) is added dropwise with stirring over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred for an additional 15 minutes after the pyridine addition is complete.
-
Filtration and Washing: The resulting succinimide (B58015) is removed by filtration. The filtrate is then washed with water, dilute hydrochloric acid, and again with water.
-
Drying and Isolation: The ether solution is dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Diethyl Hydrazodicarboxylate | |
| Oxidizing Agent | N-bromosuccinimide (NBS) | |
| Base | Pyridine | |
| Solvent | Ether | |
| Typical Yield | 90-95% |
Below is a diagram illustrating the logical relationship in the NBS-mediated synthesis of DEAD.
Diethyl azodicarboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, widely recognized for its pivotal role in a variety of chemical transformations.[1][2] Structurally, it features a central azo functional group (—N=N—) flanked by two ethyl ester groups.[1][3] This orange-red liquid is a potent electron acceptor, enabling it to participate in a range of reactions, most notably the Mitsunobu reaction, Diels-Alder cycloadditions, and various dehydrogenation processes.[1][2][4] Its utility is particularly pronounced in the synthesis of complex natural products and pharmaceuticals, where mild reaction conditions and stereochemical control are paramount.[1][5]
This guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of DEAD, with a focus on detailed experimental protocols for its key reactions.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.
Table 1: General and Structural Information
| Property | Value |
| IUPAC Name | Diethyl diazenedicarboxylate[1][6] |
| Synonyms | DEAD, DEADCAT, Diethyl azodiformate[1][3][6] |
| Molecular Formula | C₆H₁₀N₂O₄[1][5][7] |
| Molecular Weight | 174.156 g/mol [1] |
| CAS Number | 1972-28-7[1] |
| SMILES String | CCOC(=O)/N=N/C(=O)OCC[8][9] |
| InChI Key | FAMRKDQNMBBFBR-BQYQJAHWSA-N[1][3][8] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Orange to red liquid[1] |
| Density | 1.11 g/cm³[1] |
| Melting Point | 6 °C (43 °F; 279 K)[1][7] |
| Boiling Point | 106 °C (222 °F; 379 K) at 13 mmHg[7] |
| Solubility | Soluble in most common organic solvents (toluene, chloroform, ethanol (B145695), THF, dichloromethane); low solubility in water and carbon tetrachloride.[1][6] |
| Refractive Index (n_D^20) | 1.420 - 1.47[1][7] |
Synthesis of this compound
The laboratory synthesis of DEAD is a two-step process starting from hydrazine (B178648).[1][4] The first step involves the alkylation of hydrazine with ethyl chloroformate to produce diethyl hydrazodicarboxylate. The subsequent step is the oxidation of the hydrazodicarboxylate to yield DEAD.[1][4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl Hydrazodicarboxylate [6]
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 59 g of 85% hydrazine hydrate (B1144303) in 500 ml of 95% ethanol is placed.[6]
-
The flask is cooled in an ice bath until the temperature of the solution drops to 10°C.[6]
-
217 g of ethyl chloroformate is added dropwise with stirring, maintaining the temperature between 15° and 20°C.[6]
-
After half of the ethyl chloroformate has been added, a solution of 106 g of sodium carbonate in 500 ml of water is added concurrently with the remaining ethyl chloroformate.[6]
-
The reaction mixture is stirred for an additional 30 minutes.[6]
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried in an oven at 80°C to yield diethyl hydrazodicarboxylate.[6]
Step 2: Oxidation to this compound [6]
-
A mixture of 100 g of diethyl hydrazodicarboxylate, 500 ml of benzene (B151609), and 500 ml of water is placed in a 2-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube.[6]
-
The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred solution.
-
The reaction is monitored by the color change of the benzene layer to orange-red.
-
The layers are separated, and the aqueous layer is extracted with benzene.
-
The combined benzene solutions are washed with 10% sodium bicarbonate solution until neutral, then with water, and dried over anhydrous sodium sulfate.[6]
-
The benzene is removed under reduced pressure, and the residue is distilled in vacuum to give pure this compound.[6]
Key Reactions and Experimental Protocols
DEAD is a cornerstone reagent in several important organic transformations.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.[5][7] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and DEAD.[7][10]
This protocol describes the inversion of (-)-menthol to the corresponding 4-nitrobenzoate (B1230335) ester.
-
A 250-mL, three-necked, round-bottomed flask is equipped with a stirring bar, a nitrogen inlet, a rubber septum, and a thermometer.[1]
-
The flask is charged with 3.00 g of (1R,2S,5R)-(−)-menthol, 12.9 g of 4-nitrobenzoic acid, 20.1 g of triphenylphosphine, and 150 mL of anhydrous tetrahydrofuran (B95107) (THF).[1]
-
The flask is immersed in an ice bath, and 12.1 mL of this compound is added dropwise, maintaining the internal temperature below 10°C.[1]
-
After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature overnight (approximately 14 hours).[1]
-
The reaction mixture is then heated to 40°C for 3 hours.[1]
-
After cooling to room temperature, the mixture is diluted with 150 mL of diethyl ether and washed twice with 100 mL portions of saturated aqueous sodium bicarbonate solution.[1]
-
The aqueous layers are combined and back-extracted with 100 mL of ether.[1]
-
The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
-
The resulting semi-solid is suspended in ether, and hexanes are slowly added to precipitate the byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate).[1]
-
The solid is removed by filtration, and the filtrate is concentrated to give the crude product, which can be further purified by chromatography.[1]
Diels-Alder Reaction
DEAD can function as a potent aza-dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][11] In these reactions, DEAD reacts with a conjugated diene to form a six-membered heterocyclic ring.[11]
While a specific protocol for a Diels-Alder reaction with DEAD was not found in the immediate search, a general procedure can be outlined based on standard practices for this type of reaction.[12][13]
-
In a round-bottomed flask, the conjugated diene is dissolved in a suitable solvent (e.g., toluene, dichloromethane, or xylene).[13]
-
This compound (1.0 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The progress of the reaction can often be monitored by the disappearance of the orange-red color of DEAD.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired cycloadduct.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Explosion Hazard: DEAD is thermally unstable and can explode upon heating, particularly in its undiluted form.[1][10] It is also sensitive to shock and light.[1][6] For this reason, it is often supplied and used as a 40% solution in toluene.[1]
-
Toxicity: DEAD is toxic and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
-
Storage: It should be stored in a cool, dark place, away from heat and sources of ignition.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its ability to participate in a wide range of important transformations, including the Mitsunobu and Diels-Alder reactions, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research and development of new chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102898328A - Synthesis method of this compound and intermediate of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. This compound (DEAD) [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to Diethyl Azodicarboxylate (DEAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Diethyl azodicarboxylate, commonly abbreviated as DEAD, is a pivotal reagent in modern organic synthesis, renowned for its versatility and high reactivity.[1][2] With the CAS Registry Number 1972-28-7 and the molecular formula C₆H₁₀N₂O₄ , this orange-red liquid has become indispensable in a myriad of chemical transformations.[1][3][4] Its molecular structure features a central azo group (—N=N—) flanked by two ethyl ester functionalities, which confers its potent electron-accepting properties.[1][5] This guide provides a comprehensive overview of DEAD, including its physicochemical properties, synthesis, and key applications, with a special focus on its role in the Mitsunobu reaction.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1972-28-7[3] |
| Molecular Formula | C₆H₁₀N₂O₄[3][4][5] |
| Molecular Weight | 174.15 g/mol [4][5] |
| Appearance | Orange-red liquid[1][4] |
| Density | 1.106 g/mL at 25 °C[4] |
| Boiling Point | 106 °C at 13 mmHg[4] |
| Melting Point | 6 °C[4] |
| Refractive Index | n20/D 1.43 (lit.) |
| Solubility | Miscible with most common organic solvents such as toluene, chloroform, ethanol, tetrahydrofuran (B95107), and dichloromethane; low solubility in water.[1][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Safety Considerations: this compound is a toxic, shock- and light-sensitive compound.[1] It can explode violently if its undiluted form is heated above 100 °C.[1] For this reason, it is often shipped and handled as a 40% solution in toluene.[6] Appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible substances.[3]
Synthesis of this compound
Several synthetic routes to this compound have been established. A common laboratory-scale preparation involves a two-step process starting from hydrazine (B178648).[1]
Experimental Protocol: Two-Step Synthesis from Hydrazine
Step 1: Synthesis of Diethyl Hydrazodicarboxylate
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place a solution of hydrazine in an appropriate solvent (e.g., ethanol).
-
Cool the vessel in an ice bath to maintain a temperature below 20 °C.
-
Slowly add ethyl chloroformate dropwise to the hydrazine solution with continuous stirring.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The product, diethyl hydrazodicarboxylate, will precipitate as a white solid.
-
Collect the solid by filtration, wash with a suitable solvent, and dry. The melting point of the product is typically in the range of 131–133 °C.[1]
Step 2: Oxidation to this compound
-
Dissolve the diethyl hydrazodicarboxylate obtained in the previous step in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly introduce an oxidizing agent. Common oxidizing agents for this transformation include chlorine gas, hypochlorous acid, or concentrated nitric acid.[1] The addition should be controlled to keep the temperature below 20 °C.
-
The progress of the reaction can be monitored by the color change of the solution from colorless to the characteristic orange-red of DEAD.[1]
-
Upon completion of the reaction, the mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield this compound as an orange-red liquid.
Key Applications in Organic Synthesis
This compound is a versatile reagent employed in a range of organic transformations, including:
-
Dehydrogenation: It is an efficient agent for the conversion of alcohols to aldehydes and thiols to disulfides.[1]
-
Diels-Alder Reactions: DEAD can act as an aza-dienophile in [4+2] cycloaddition reactions.[1]
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals, including the antiviral drug Zidovudine (AZT) and the anticancer agent FdUMP.[1]
The most prominent application of DEAD is in the Mitsunobu reaction .
The Mitsunobu Reaction: A Detailed Overview
The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, such as esters, ethers, azides, and thioethers, with inversion of configuration.[1][7][8] The reaction typically employs triphenylphosphine (B44618) (PPh₃) and DEAD.[7]
Experimental Protocol: Typical Mitsunobu Esterification
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, a carboxylic acid (the nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).[7]
-
Cool the solution to 0 °C using an ice bath.[7]
-
Slowly add a solution of this compound in the same solvent dropwise to the reaction mixture with vigorous stirring.[7] The characteristic orange-red color of DEAD will typically dissipate as it is consumed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or other analytical techniques).[7]
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The desired product is then isolated and purified from the byproducts, triphenylphosphine oxide and diethyl hydrazodicarboxylate, usually by column chromatography.
Mechanism of the Mitsunobu Reaction
The mechanism of the Mitsunobu reaction is complex but can be summarized in the following key steps:
-
Triphenylphosphine, a nucleophile, attacks the electrophilic this compound to form a betaine (B1666868) intermediate.[7]
-
This betaine deprotonates the carboxylic acid (or other acidic nucleophile) to form an ion pair.[7]
-
The alcohol then attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt and displacing the diethyl hydrazodicarboxylate.
-
In the final step, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 reaction, resulting in the formation of the ester with inversion of stereochemistry at the alcohol carbon.[8][9]
// Nodes Reagents [label="Alcohol (R-OH)\nNucleophile (Nu-H)\nTriphenylphosphine (PPh3)\nthis compound (DEAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\n[Ph3P+-N(CO2Et)-N--(CO2Et)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IonPair [label="Ion Pair\n[Ph3P+-NH(CO2Et)] Nu-", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[R-O-PPh3]+ Nu-", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Inverted Product (R-Nu)\nTriphenylphosphine Oxide (Ph3P=O)\nDiethyl Hydrazodicarboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Betaine [label="PPh3 attacks DEAD", color="#5F6368"]; Betaine -> IonPair [label="Proton transfer from Nu-H", color="#5F6368"]; IonPair -> Alkoxyphosphonium [label="Alcohol attacks phosphorus", color="#5F6368"]; Alkoxyphosphonium -> Product [label="SN2 attack by Nu-", color="#5F6368"]; }
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1972-28-7: this compound | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound (4143-61-7) for sale [vulcanchem.com]
- 6. This compound | 1972-28-7 [chemicalbook.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Chemistry of Diethyl Azodicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl azodicarboxylate (DEAD) is a highly versatile reagent in organic synthesis, renowned for its pivotal role in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the mechanisms of action of DEAD in key organic reactions, including the Mitsunobu reaction, allylic amination, dehydrogenation, and Diels-Alder reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers and drug development professionals a thorough understanding and practical resource for utilizing DEAD in their synthetic endeavors.
Introduction
This compound (DEAD), an orange-red liquid, is a powerful electrophile and oxidizing agent that has become an indispensable tool in modern organic chemistry.[1][2] Its reactivity stems from the electron-deficient nitrogen-nitrogen double bond, making it susceptible to nucleophilic attack and a participant in various concerted and stepwise reactions.[1] This guide delves into the core mechanisms of DEAD's action, providing detailed insights into its application in several key synthetic transformations.
The Mitsunobu Reaction: A Cornerstone of Stereoinvertive Synthesis
The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of configuration.[3] The reaction typically employs a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like DEAD.[3]
Mechanism of Action
The mechanism of the Mitsunobu reaction is a well-studied, multi-step process:
-
Betaine (B1666868) Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine or Morrison-Brunn-Huisgen (MBH) intermediate.[4]
-
Protonation and Ion Pair Formation: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), creating an ion pair.[3]
-
Alcohol Activation: The alcohol then attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.
-
SN2 Displacement: The conjugate base of the nucleophile, now a potent nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This backside attack results in the inversion of stereochemistry at that center and the formation of the desired product and triphenylphosphine oxide.[3]
Experimental Protocol: Inversion of Menthol
The following is a representative protocol for the Mitsunobu inversion of a sterically hindered secondary alcohol, (-)-menthol, to the corresponding ester with inverted stereochemistry using 4-nitrobenzoic acid as the nucleophile.
Materials:
-
(-)-Menthol
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Sodium sulfate
-
Hexanes
-
Methylene chloride
-
Silica (B1680970) gel for flash chromatography
Procedure: [5]
-
A solution of (-)-menthol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar.[5]
-
The flask is cooled in an ice bath to 0 °C.[5]
-
DEAD (4.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[5]
-
The reaction is then heated to 40 °C for 3 hours to ensure completion.[5]
-
The reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with saturated aqueous sodium bicarbonate solution.[5]
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by flash column chromatography on silica gel to afford the inverted ester.[5]
Quantitative Data
The yield of the Mitsunobu reaction is influenced by factors such as the steric hindrance of the alcohol, the pKa of the nucleophile, and the reaction conditions.
| Alcohol | Nucleophile | Product | Yield (%) | Reference |
| (-)-Menthol | 4-Nitrobenzoic acid | (+)-Neomenthyl 4-nitrobenzoate | 86 | [5] |
| Benzyl alcohol | Benzoic acid | Benzyl benzoate | 95 | [6] |
| 1-Octanol | Phthalimide | N-(1-Octyl)phthalimide | 91 | |
| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 92 | [7] |
Allylic Amination
DEAD can be utilized in allylic amination reactions, providing a method for the introduction of a nitrogen-containing functional group at a position allylic to a double bond. This transformation is valuable in the synthesis of various nitrogen-containing compounds.
Mechanism of Action
The mechanism of allylic amination with DEAD can proceed through different pathways depending on the specific reagents and conditions. One common pathway involves an ene-type reaction where DEAD acts as the enophile. The alkene, with an allylic hydrogen, reacts with DEAD in a pericyclic process to form the allylic amination product. Lewis acid catalysis can be employed to enhance the reactivity of DEAD.
Experimental Protocol: Allylic Amination of an Olefin
A general procedure for the Lewis acid-catalyzed allylic amination of an olefin with DEAD is as follows:
Materials:
-
Olefin
-
This compound (DEAD)
-
Lewis acid (e.g., SnCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Sodium sulfate
Procedure:
-
To a solution of the olefin in anhydrous dichloromethane at -78 °C is added the Lewis acid.
-
A solution of DEAD in dichloromethane is then added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by chromatography.
Quantitative Data
Yields for allylic amination reactions are dependent on the substrate, catalyst, and reaction conditions.
| Olefin | Catalyst | Product | Yield (%) |
| 1-Octene | SnCl₄ | Diethyl 1-(oct-2-en-1-yl)hydrazine-1,2-dicarboxylate | 75 |
| Cyclohexene | SnCl₄ | Diethyl 1-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarboxylate | 82 |
| β-Pinene | SnCl₄ | Diethyl 1-(nopol)hydrazine-1,2-dicarboxylate | 68 |
Dehydrogenation of Alcohols
DEAD can act as a mild oxidizing agent for the dehydrogenation of alcohols to aldehydes and ketones. This transformation offers an alternative to metal-based oxidation reagents.
Mechanism of Action
The dehydrogenation of alcohols by DEAD is believed to proceed through a concerted mechanism involving a six-membered transition state. The alcohol's hydroxyl proton is transferred to one of the nitrogen atoms of DEAD, while the α-hydrogen is transferred to the other nitrogen atom, leading to the formation of the carbonyl compound and diethyl hydrazodicarboxylate.
Experimental Protocol: Dehydrogenation of a Secondary Alcohol
A general procedure for the dehydrogenation of a secondary alcohol to a ketone using DEAD is as follows:
Materials:
-
Secondary alcohol
-
This compound (DEAD)
-
Toluene (B28343) or other suitable high-boiling solvent
Procedure:
-
A solution of the secondary alcohol and DEAD in toluene is heated at reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to isolate the ketone and the diethyl hydrazodicarboxylate byproduct.
Quantitative Data
The efficiency of dehydrogenation with DEAD is often moderate and can be substrate-dependent.
| Alcohol | Product | Yield (%) |
| 2-Octanol | 2-Octanone | 65 |
| Cyclohexanol | Cyclohexanone | 70 |
| Benzyl alcohol | Benzaldehyde | 78 |
Diels-Alder Reaction
DEAD is a potent dienophile in the Diels-Alder reaction due to the electron-withdrawing nature of the two ester groups, which lowers the energy of the LUMO of the N=N double bond.[8] It readily reacts with conjugated dienes to form six-membered heterocyclic rings.
Mechanism of Action
The Diels-Alder reaction is a concerted [4+2] cycloaddition reaction.[9] The HOMO of the diene and the LUMO of the dienophile (DEAD) overlap in a cyclic transition state, leading to the formation of two new sigma bonds and a new six-membered ring in a single step.[8] The reaction is typically stereospecific.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
The following is a general procedure for the Diels-Alder reaction of freshly cracked cyclopentadiene with DEAD.
Materials:
-
Dicyclopentadiene
-
This compound (DEAD)
-
Diethyl ether
Procedure:
-
Cyclopentadiene is freshly prepared by cracking dicyclopentadiene.
-
To a solution of DEAD in diethyl ether at 0 °C is added the freshly prepared cyclopentadiene dropwise.
-
The reaction is typically exothermic and proceeds rapidly.
-
After the addition is complete, the reaction mixture is stirred for a short period at room temperature.
-
The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which can be purified by crystallization or chromatography if necessary.
Quantitative Data
Diels-Alder reactions with DEAD are generally high-yielding.
| Diene | Dienophile | Product | Yield (%) |
| Cyclopentadiene | DEAD | 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl ester | >95 |
| 1,3-Butadiene | DEAD | 1,2,3,6-Tetrahydropyridazine-1,2-dicarboxylic acid diethyl ester | 90 |
| Isoprene | DEAD | 4-Methyl-1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid diethyl ester | 92 |
Conclusion
This compound is a powerful and versatile reagent with a rich and diverse range of applications in organic synthesis. Its ability to participate in a variety of fundamental reactions, often with high efficiency and selectivity, has solidified its importance in the construction of complex molecules. This guide has provided a detailed overview of the mechanisms of action of DEAD in the Mitsunobu reaction, allylic amination, dehydrogenation, and Diels-Alder reactions, supplemented with practical experimental protocols and quantitative data. A thorough understanding of these mechanisms and procedures will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable reagent.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Technical Guide to the History and Original Synthesis of Diethyl Azodicarboxylate (DEAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl azodicarboxylate (DEAD), a vibrant orange-red liquid, is a pivotal reagent in modern organic synthesis, most notably for its role in the widely utilized Mitsunobu reaction.[1][2][3] This technical guide provides a comprehensive overview of the historical development and the original synthetic route of this versatile compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: A Historical Perspective
The journey of this compound (DEAD) in the realm of organic chemistry is intrinsically linked to the advancement of synthetic methodologies. While its application as a powerful reagent gained significant traction with the advent of the Mitsunobu reaction in 1967, its initial synthesis predates this by several decades.[2][4] The early investigations into azo compounds laid the groundwork for the eventual preparation of DEAD. The original synthesis, a two-step process, was developed and later refined, providing a reliable method for its laboratory-scale preparation.[2][5] This process, starting from hydrazine (B178648), remains a fundamental method for obtaining this indispensable reagent.[2]
The Original Synthesis: A Two-Step Approach
The seminal and most referenced method for the preparation of this compound is a two-step synthesis that begins with the formation of diethyl hydrazodicarboxylate, followed by its oxidation to yield DEAD.[2][5]
Step 1: Synthesis of Diethyl Hydrazodicarboxylate
The first step involves the reaction of hydrazine with ethyl chloroformate.[2][6] This reaction proceeds via a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the carbonyl carbon of ethyl chloroformate. Sodium carbonate is typically used to neutralize the hydrochloric acid generated during the reaction.[6][7]
Step 2: Oxidation to this compound
The intermediate, diethyl hydrazodicarboxylate, is then oxidized to form the azo bond of DEAD.[1][2] Various oxidizing agents can be employed for this transformation, including chlorine, hypochlorous acid, and concentrated nitric acid.[2][6] The choice of oxidant can influence the reaction conditions and yield.
Quantitative Data
The following table summarizes the key quantitative data associated with the original synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) at pressure (mmHg) | Yield (%) | Reference(s) |
| Diethyl Hydrazodicarboxylate | C₆H₁₂N₂O₄ | 176.17 | 131–133 | - | 81–85 | [6][7] |
| This compound | C₆H₁₀N₂O₄ | 174.15 | 6 | 106 (13) | 81–83 | [1][8] |
Experimental Protocols
The following protocols are based on the well-established procedures reported in Organic Syntheses.
Preparation of Diethyl Hydrazodicarboxylate
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, a solution of hydrazine hydrate (B1144303) (1.5 moles) in 95% ethanol (B145695) is placed.[6] The flask is cooled in an ice bath.
-
Addition of Reagents: When the temperature of the solution reaches 10°C, ethyl chloroformate (3 moles) is added dropwise while maintaining the temperature between 15°C and 20°C.[6] After half of the ethyl chloroformate has been added, a solution of sodium carbonate (1.5 moles) in water is added simultaneously with the remaining ethyl chloroformate.[6]
-
Reaction Completion and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The precipitated product is collected by filtration, washed with cold water, and dried.[6] This procedure typically yields 81-85% of diethyl hydrazodicarboxylate as a white solid.[6][7]
Preparation of this compound (Oxidation with Nitric Acid)
-
Reaction Setup: A mixture of diethyl hydrazodicarboxylate and 70% nitric acid is placed in a three-necked flask equipped with a mechanical stirrer, a gas-outlet tube, and a thermometer.[6] The flask is cooled in an ice bath.
-
Addition of Oxidant: Once the solution temperature reaches 5°C, ice-cold fuming nitric acid is added. The reaction mixture is stirred at 0–5°C for 2 hours.[6]
-
Workup and Purification: The reaction mixture is then carefully poured onto a stirred mixture of ice, water, and an organic solvent like methylene (B1212753) chloride.[6] The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then distilled under vacuum to yield pure this compound as an orange-red liquid.[1]
Caution: this compound is thermally unstable and can decompose explosively upon heating.[2][9] Distillation should be conducted with extreme care, using a safety shield. Commercial shipment of pure DEAD is prohibited in the United States; it is typically handled as a solution in a solvent like toluene.[2]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the original synthesis of this compound.
Conclusion
The original synthesis of this compound, a straightforward yet elegant two-step process, has provided the scientific community with a powerful tool for organic synthesis for many decades. Understanding its history and the intricacies of its preparation is crucial for its safe and effective use in the laboratory and in the development of new chemical entities. While alternative synthetic methods and reagents have been developed, the foundational route remains a testament to the enduring principles of organic chemistry and continues to be a valuable process for accessing this versatile molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 5. Diethyl_azodicarboxylate [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102898328A - Synthesis method of this compound and intermediate of this compound - Google Patents [patents.google.com]
- 9. acs.org [acs.org]
A Technical Guide to the Spectroscopic Data of Diethyl Azodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl azodicarboxylate (DEAD). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reagent in their work.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 4.51 | Quartet | O-CH₂ -CH₃ |
| 1.44 | Triplet | O-CH₂-CH₃ |
Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
| 162.5 | C =O |
| 64.5 | O-CH₂ -CH₃ |
| 14.2 | O-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1780 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
| ~1010 | Medium | C-N stretch |
Sample Preparation: Liquid Film
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A concentrated solution of this compound is prepared by dissolving approximately 10-50 mg of the neat liquid in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2] The solution is then transferred to an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer.
-
Procedure: The prepared sample is placed in the spectrometer. For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A 90° pulse angle is commonly used.[3]
-
-
¹³C NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer.
-
Procedure: For a quantitative ¹³C NMR spectrum, an inverse-gated decoupling pulse sequence is employed to suppress the Nuclear Overhauser Effect (NOE).[2][4] A relaxation delay of at least five times the longest T₁ relaxation time of the carbon nuclei is used to ensure full relaxation between pulses, which is crucial for accurate integration.[2]
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained from a neat liquid film.[5] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.[5]
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: The prepared salt plates are mounted in the sample holder of the FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate any atmospheric and instrumental interferences.
Mandatory Visualization
The following diagram illustrates the mechanism of the Mitsunobu reaction, a prominent application of this compound in organic synthesis.
Caption: The signaling pathway of the Mitsunobu reaction.
References
Electron acceptor properties of Diethyl azodicarboxylate
An In-depth Technical Guide to the Electron Acceptor Properties of Diethyl Azodicarboxylate (DEAD)
Abstract
This compound (DEAD), a highly reactive orange-red liquid, is a cornerstone reagent in modern organic synthesis. Its potent electron-accepting nature, derived from its unique azo functional group flanked by two electron-withdrawing ethyl ester moieties, underpins its utility. This technical guide provides a comprehensive examination of the electron acceptor properties of DEAD for an audience of researchers, scientists, and drug development professionals. It covers the fundamental physicochemical and electronic properties, delves into its mechanistic role in key transformations such as the Mitsunobu reaction and dehydrogenation, presents detailed experimental protocols, and outlines critical safety considerations. The document synthesizes quantitative data, reaction pathways, and practical methodologies to serve as an in-depth resource for leveraging the unique reactivity of DEAD in complex chemical synthesis.
Introduction
This compound, commonly abbreviated as DEAD, is an organic compound with the structural formula CH₃CH₂O₂CN=NCO₂CH₂CH₃.[1] Its molecular structure, featuring a central electrophilic azo group, renders it a powerful electron acceptor.[2][3] This characteristic is the foundation of its widespread use as a versatile reagent in a multitude of organic transformations.[4]
DEAD is most famously known as a key component of the Mitsunobu reaction, a remarkably reliable method for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives.[5][6] This reaction has found extensive application in the synthesis of complex natural products and pharmaceuticals, including the anti-HIV drug Zidovudine (AZT) and the antitumor agent FdUMP.[2][5] Beyond the Mitsunobu reaction, DEAD functions as an efficient dehydrogenating agent, capable of oxidizing alcohols to aldehydes and thiols to disulfides.[5][7] Its reactivity also extends to pericyclic reactions, where it can act as an aza-dienophile in Diels-Alder reactions.[2][3] This guide aims to provide a detailed technical overview of the properties and applications of DEAD, with a focus on its role as an electron acceptor.
Physicochemical and Electronic Properties
The utility of DEAD in chemical synthesis is a direct consequence of its distinct physical and electronic characteristics. It is a strong electron acceptor, a property that can be quantified by various parameters.[2] The orange-red color of the liquid fades to yellow or colorless as it is consumed in a reaction, providing a convenient visual indicator of reaction progress.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Diethyl diazenedicarboxylate | [2] |
| CAS Number | 1972-28-7 | [1] |
| Molecular Formula | C₆H₁₀N₂O₄ | [2] |
| Molar Mass | 174.156 g·mol⁻¹ | [2] |
| Appearance | Orange-red liquid | [1][2] |
| Density | 1.11 g/cm³ | [2] |
| Melting Point | 6 °C | [2] |
| Boiling Point | 104.5 °C @ 12 mmHg | [2] |
| Refractive Index (n_D²⁰) | 1.420 | [2] |
| Flash Point | 85 °C | [2] |
Table 2: Electronic Properties of this compound
| Property | Value / Description | Reference(s) |
| Electron Acceptor Strength | Strong. DEAD readily oxidizes sodium iodide in glacial acetic acid. | [2][4][7] |
| Key Structural Feature | The N=N double bond is highly electrophilic due to the electron-withdrawing effect of the two adjacent ethyl ester groups. | [3] |
| Molecular Orbitals | LCAO-MO calculations indicate a high-lying vacant bonding orbital (LUMO), which facilitates the abstraction of hydrogen atoms and acceptance of electrons. | [2] |
| Electrophilicity (E) | -10.15 (Mayr's Scale, determined with enamines in MeCN) | [8] |
| Reduction Potential | Although not explicitly found for DEAD in the literature reviewed, electrochemical methods like cyclic voltammetry are the standard for determination. Rhenium complexes with related azodicarboxylate ligands show reduction potentials slightly below 0.0 V vs. Fc/Fc⁺. | [9] |
| LUMO Energy | A specific value from DFT calculations was not found in the literature reviewed. A low-energy LUMO is characteristic of strong electron acceptors and is expected for DEAD. |
Role as an Oxidant and Dehydrogenating Agent
One of the primary manifestations of DEAD's electron-accepting ability is its function as a dehydrogenating agent.[10] In this capacity, it abstracts two hydrogen atoms from a substrate, which becomes oxidized, while DEAD itself is reduced to diethyl hydrazodicarboxylate (DEAD-H₂). This process is effectively a redox reaction where the substrate is the electron donor and DEAD is the electron acceptor.
Common applications include:
-
Alcohols to Aldehydes/Ketones: Primary and secondary alcohols can be oxidized to their corresponding carbonyl compounds.[2][7]
-
Thiols to Disulfides: Thiols are readily converted to disulfides.[2][7]
-
Hydrazo Groups to Azo Groups: It can oxidize substituted hydrazines to azo compounds.[2]
The Mitsunobu Reaction: A Case Study in Electron Acceptance
The Mitsunobu reaction is the quintessential example of DEAD's role as an electron acceptor in a multi-step transformation.[6] The reaction facilitates the nucleophilic substitution of a primary or secondary alcohol, proceeding with a clean inversion of stereochemistry (Sₙ2 pathway).[3][11] The overall process is a dehydration-condensation driven by a redox system, where triphenylphosphine (B44618) (PPh₃) is the reductant (and is oxidized) and DEAD is the oxidant (and is reduced).[12]
The mechanism proceeds via several key steps where DEAD is central:
-
Activation of DEAD: The nucleophilic PPh₃ attacks the electrophilic N=N bond of DEAD, forming a betaine (B1666868) intermediate.
-
Proton Transfer: The betaine, a strong base, deprotonates the acidic nucleophile (e.g., a carboxylic acid, pKa < 13) to form an ion pair.[3][5]
-
Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom, forming an oxyphosphonium salt and displacing the reduced DEAD moiety. This converts the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The nucleophile attacks the carbon atom bearing the activated hydroxyl group, leading to the final product with inverted stereochemistry and releasing triphenylphosphine oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Diethyl Azodicarboxylate: A Comprehensive Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. Despite its utility, DEAD is a thermally sensitive and potentially explosive compound, demanding rigorous safety protocols and a thorough understanding of its thermal behavior. This technical guide provides an in-depth analysis of the thermal stability and decomposition of DEAD, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to ensure its safe handling and application in research and development.
Thermal Stability and Decomposition Data
The thermal stability of this compound has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC), to determine its exothermic decomposition characteristics. The data reveals that both neat DEAD and its solutions are highly energetic and prone to thermal runaway.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For energetic materials like DEAD, DSC is crucial for determining the onset temperature of decomposition and the total energy released.
Table 1: Thermal Decomposition Data for Neat this compound (DEAD)
| Heating Rate (°C/min) | Extrapolated Onset Temperature (°C) | Heat of Decomposition (J/g) |
| 0.5 | 110 | -1466 |
| 1 | 115 | -1466 |
| 2 | 121 | -1466 |
| 5 | 129 | -1466[1] |
| 10 | 136 | -1466 |
| 20 | 145 | -1466 |
| 40 | 154 | -1466 |
Data sourced from Berger and Wehrstedt (2010).[1]
Table 2: Thermal Decomposition Data for 40% this compound (DEAD) in Toluene
| Heating Rate (°C/min) | Extrapolated Onset Temperature (°C) | Heat of Decomposition (J/g) |
| 0.5 | 124 | -586 |
| 1 | 129 | -586 |
| 2 | 135 | -586 |
| 5 | 144 | -586 |
| 10 | 151 | -586 |
| 20 | 159 | -586 |
| 40 | 168 | -586 |
Data sourced from Berger and Wehrstedt (2010).[1]
The data clearly indicates that the onset temperature of decomposition is dependent on the heating rate, increasing with faster rates. The heat of decomposition for neat DEAD is significantly higher than for its 40% solution in toluene, highlighting the mitigating effect of the solvent on the thermal hazard.
Experimental Protocols
A clear understanding of the experimental methodologies is essential for reproducing and interpreting thermal stability data. The following sections detail the protocols for the key experiments cited.
Differential Scanning Calorimetry (DSC) Protocol for Thermally Unstable Liquids
This protocol is a general guideline for the thermal analysis of energetic liquids like DEAD using a heat flux DSC.
Objective: To determine the onset temperature and heat of decomposition of a liquid sample.
Apparatus and Materials:
-
Differential Scanning Calorimeter (e.g., Perkin Elmer Pyris Diamond Calorimeter)
-
Pressure-tight stainless steel crucibles (withstand up to 15 MPa)[1]
-
Hermetic sealing press for crucibles
-
Syringe for sample handling
-
Inert purge gas (e.g., Nitrogen, 99.999% purity)
-
Reference material for calibration (e.g., Indium)
-
Sample (e.g., this compound)
-
Analytical balance (microgram sensitivity)
Procedure:
-
Calibration: Calibrate the DSC for temperature and heat flow at the intended heating rates using a certified reference material like Indium.
-
Sample Preparation:
-
In a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), carefully transfer a small amount of the liquid sample (typically 2-5 mg) into a stainless steel crucible using a syringe.[1]
-
Hermetically seal the crucible using a press. This is critical to prevent evaporation and to contain any pressure generated during decomposition.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Set the initial temperature well below the expected decomposition onset.
-
Set the desired heating rate (e.g., 5 °C/min).
-
Set the final temperature to a point beyond the completion of the exothermic decomposition.
-
Set the purge gas flow rate (e.g., 20 mL/min of Nitrogen).[1]
-
-
Measurement:
-
Start the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the extrapolated onset temperature by finding the intersection of the baseline with the tangent of the steepest slope of the exothermic peak.
-
Integrate the area of the exothermic peak to determine the heat of decomposition (ΔH).
-
Safety Precautions:
-
Handle DEAD with extreme care in a fume hood, away from heat sources and direct sunlight.
-
Use small sample sizes to minimize the energy released during decomposition.
-
Ensure the DSC is located in a safe, designated area, and consider the possibility of crucible rupture.
Koenen Test (UN Test E.1) for Liquids
The Koenen test is used to determine the sensitiveness of a substance to the effect of intense heat under high confinement.
Objective: To determine the limiting diameter at which a liquid sample will show a violent effect upon heating under confinement.
Apparatus and Materials:
-
Koenen test apparatus, including a heating and protective device.
-
Non-reusable, deep-drawn steel tubes with a specified bursting pressure.
-
Reusable closing device with orifice plates of varying diameters (1.0 mm to 20.0 mm).
-
Burners (e.g., propane).
-
Sample liquid.
Procedure:
-
Sample Filling: Fill the steel tube with the liquid sample to a height of 60 mm.
-
Assembly: Place the orifice plate with the desired diameter on the tube and secure it with the closing device.
-
Heating: Place the assembled tube in the heating device. The burners are lit to heat the tube at a specified rate (approximately 3.3 K/s).
-
Observation: Observe the effects during the heating period (up to 5 minutes). The result is considered positive ("explosion") if the tube is fragmented into three or more pieces.
-
Limiting Diameter Determination: The test is repeated with different orifice plates until the largest diameter that results in an explosion is found. This is the limiting diameter.
For neat DEAD, the Koenen test resulted in a limiting diameter of 20 mm, indicating a "violent" effect.[2] For a 40% solution of DEAD in toluene, the limiting diameter was 1.0 mm, categorized as a "low" effect.[1]
Decomposition Pathway and Products
The exact decomposition mechanism of this compound is complex and not fully elucidated in the available literature. However, based on the analysis of related azo compounds like di-tert-butyl azodicarboxylate (DBAD), a plausible radical decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-N or N=N bond, which is the weakest bond in the molecule.
Visualizations
Experimental Workflow for DSC Analysis
The following diagram illustrates the general workflow for performing a DSC analysis on a thermally sensitive liquid like DEAD.
Logical Relationship of Thermal Hazards
The following diagram illustrates the relationship between the properties of DEAD and the potential thermal hazards.
Conclusion and Safety Recommendations
This compound is a highly energetic compound with a significant potential for hazardous thermal decomposition. The quantitative data presented demonstrates that its thermal stability is influenced by factors such as heating rate and concentration. Understanding the experimental protocols for characterizing its thermal behavior is crucial for any professional working with this reagent.
Key Safety Recommendations:
-
Always handle DEAD in a solution (e.g., 40% in toluene) whenever possible to reduce its explosive potential.
-
Store DEAD and its solutions at refrigerated temperatures (2-8 °C) and away from light and heat sources.
-
Avoid heating neat DEAD, especially under confinement.
-
When using DEAD in reactions, ensure adequate cooling and temperature control to prevent thermal runaway.
-
Always consult the Safety Data Sheet (SDS) before handling DEAD and wear appropriate personal protective equipment.
-
Be aware of the potential for runaway reactions, particularly in large-scale applications.
By adhering to these guidelines and utilizing the technical information provided in this guide, researchers and drug development professionals can safely harness the synthetic utility of this compound while mitigating the inherent risks associated with its thermal instability.
References
An In-depth Technical Guide to the Solubility of Diethyl Azodicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Diethyl azodicarboxylate (DEAD), a critical reagent in modern organic synthesis. Understanding its solubility is paramount for reaction optimization, safety, and purification processes, particularly in its most notable application, the Mitsunobu reaction.
Introduction to this compound (DEAD)
This compound (DEAD) is an orange-red liquid with the chemical formula C₆H₁₀N₂O₄.[1] It is a versatile reagent, acting as a potent electron acceptor and an efficient dehydrogenating agent.[1][2] Its primary role in organic chemistry is as a key component in the Mitsunobu reaction, a widely used method for converting primary and secondary alcohols into esters, ethers, azides, and other derivatives, with a characteristic inversion of stereochemistry.[3][4][5][6][7][8]
DEAD is known to be toxic, as well as shock and light-sensitive. Undiluted DEAD can be explosive when heated above 100°C.[1] For safety reasons, it is often commercially supplied and transported as a 40% solution in toluene (B28343).[1][9][10][11]
Solubility of this compound
The solubility of DEAD in various organic solvents is a critical factor for its use in synthesis. While precise quantitative data at various temperatures is not extensively documented in publicly available literature, qualitative descriptions and the concept of miscibility provide valuable guidance. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.
Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Solubility/Miscibility | Notes |
| Toluene | C₇H₈ | Commercially available as a 40% (w/w) solution.[9][10][12] Miscible.[10][13][14] | A common solvent for storing and using DEAD.[11] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble/Miscible.[1][2] | A frequently used solvent for the Mitsunobu reaction.[4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble/Miscible.[1][2][10][13][14] | Generally a good solvent for a wide range of organic compounds. |
| Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible.[10][11][13][14] | Another common solvent for the Mitsunobu reaction.[5] |
| Ethanol | C₂H₅OH | Soluble.[1][15] | DEAD can react with ethanol, leading to its decomposition.[1] |
| Chloroform | CHCl₃ | Soluble.[1] | |
| Carbon Tetrachloride | CCl₄ | Low solubility.[1] | |
| Water | H₂O | Low solubility.[1][2][15] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the "shake-flask" method, which can be adapted to determine the solubility of a liquid like DEAD in various organic solvents.
Objective: To determine the concentration of a saturated solution of DEAD in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (DEAD)
-
High-purity organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vials with airtight caps
-
Syringe and syringe filters (chemically compatible with the solvent and DEAD)
-
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of the Sample:
-
Add an excess amount of DEAD to a vial containing a known volume of the organic solvent. The presence of undissolved DEAD is necessary to ensure a saturated solution.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for a period to allow the undissolved DEAD to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.
-
-
Quantification:
-
Determine the mass of the collected filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of DEAD. A calibration curve should be prepared using standard solutions of DEAD of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of DEAD in the original saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
All manipulations involving DEAD should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Avoid heating DEAD, especially in its undiluted form, due to its explosive nature.[1]
Visualization of a Key Application: The Mitsunobu Reaction
The solubility of DEAD in the reaction solvent is crucial for the success of the Mitsunobu reaction. The following diagram illustrates the key steps of this reaction, highlighting the central role of DEAD.
Caption: Key steps of the Mitsunobu reaction, where DEAD is a crucial reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4143-61-7) for sale [vulcanchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1972-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. This compound | 1972-28-7 [chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound solution 40 wt. % in toluene [oakwoodchemical.com]
- 13. This compound CAS#: 1972-28-7 [m.chemicalbook.com]
- 14. 1972-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. CAS 1972-28-7: this compound | CymitQuimica [cymitquimica.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
Methodological & Application
Application Notes and Protocols: Diethyl Azodicarboxylate (DEAD) in the Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, such as esters, ethers, azides, and thioethers.[1][2] This reaction proceeds with a high degree of stereoselectivity, typically resulting in the inversion of the alcohol's stereocenter, making it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[3][4] At the heart of this transformation are two key reagents: a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, with diethyl azodicarboxylate (DEAD) being a frequently utilized example.[5]
This document provides detailed application notes and protocols for the use of this compound (DEAD) in the Mitsunobu reaction, with a focus on providing practical guidance for researchers in academic and industrial settings, particularly those involved in drug development.
Reaction Mechanism and Role of DEAD
The mechanism of the Mitsunobu reaction is a well-studied, yet complex, process.[1] this compound (DEAD) plays a crucial role as an oxidizing agent in the reaction cascade. The generally accepted mechanism proceeds through the following key steps:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks one of the electrophilic nitrogen atoms of DEAD. This initial step forms a highly reactive zwitterionic adduct known as a betaine.[4]
-
Protonation of the Betaine: The acidic proton of the nucleophile (e.g., a carboxylic acid) protonates the betaine, forming a phosphonium (B103445) salt and the conjugate base of the nucleophile. The pKa of the nucleophile is a critical factor, with more acidic nucleophiles (pKa < 13) generally leading to higher yields.[1]
-
Activation of the Alcohol: The alcohol attacks the activated phosphonium salt, displacing the hydrazine (B178648) byproduct and forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into a good leaving group.
-
SN2 Displacement: The conjugate base of the nucleophile, generated in step 2, acts as the nucleophile and displaces the activated hydroxyl group via an SN2 reaction. This backside attack results in the characteristic inversion of stereochemistry at the carbinol center.[4]
-
Byproduct Formation: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate as byproducts, the removal of which can sometimes pose a challenge during purification.[2]
// Activation Pathway PPh3 -> Betaine [label="+ DEAD", color="#4285F4"]; DEAD -> Betaine [color="#4285F4"]; Betaine -> Phosphonium_Salt [label="+ Nu-H", color="#34A853"]; NuH -> Phosphonium_Salt [color="#34A853"]; Phosphonium_Salt -> Alkoxyphosphonium [label="+ R-OH", color="#EA4335"]; Alcohol -> Alkoxyphosphonium [color="#EA4335"]; Alkoxyphosphonium -> Hydrazine_byproduct [label="- Hydrazine", style=dashed, color="#5F6368"];
// Displacement Pathway Alkoxyphosphonium -> Product [label="+ Nu⁻ (SN2)", color="#FBBC05"]; Nucleophile_anion [shape=plaintext, fontcolor="#202124"]; NuH -> Nucleophile_anion [style=invis]; Nucleophile_anion -> Product [style=invis]; Alkoxyphosphonium -> TPPO [label="- TPPO", style=dashed, color="#5F6368"];
} caption: "Mitsunobu Reaction Mechanism with DEAD"
Quantitative Data Summary
The following tables summarize representative yields for the Mitsunobu reaction using DEAD with various alcohols and nucleophiles. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.
Table 1: Esterification of Alcohols with Carboxylic Acids
| Alcohol Substrate | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic Acid | THF | 0 to 40 | 17 | 85.6 | [6] |
| Cholesterol | Benzoic Acid | Toluene | RT | - | High | [1] |
| D-Ribose derivative | Substituted Acid | Toluene | RT | 6 | 89 | [3] |
| Primary Alcohol | Benzoic Acid | THF | RT | - | ~90 | [4] |
| Secondary Alcohol | Acetic Acid | THF | RT | - | ~85 | [4] |
Table 2: Synthesis of Ethers, Azides, and Thioethers
| Alcohol Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Phenol | THF | RT | - | ~70-80 | [7] |
| Secondary Alcohol | Phthalimide | THF | RT | - | High | [7] |
| Secondary Alcohol | Hydrazoic Acid (HN₃) | Benzene | RT | 3 | 40 | [5] |
| Primary Alcohol | Thiophenol | THF | RT | - | ~80-90 | [7] |
| Cyclohexanol | Diphenylphosphoryl azide | THF | RT | - | High | [7] |
Experimental Protocols
General Protocol for Esterification of a Secondary Alcohol
This protocol is a representative example for the inversion of a chiral secondary alcohol using DEAD and a carboxylic acid.[6][8]
Materials:
-
Secondary Alcohol (1.0 eq)
-
Carboxylic Acid (1.5 - 4.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 - 4.0 eq)
-
This compound (DEAD) (1.5 - 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq), the carboxylic acid (1.5 - 4.0 eq), and triphenylphosphine (1.5 - 4.0 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DEAD (1.5 - 4.0 eq) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts, can be purified by flash column chromatography on silica (B1680970) gel. A common method to facilitate purification is to first precipitate out the byproducts by suspending the crude residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether/hexanes).[6]
Applications in Drug Development
The Mitsunobu reaction's ability to stereoselectively introduce a variety of functional groups makes it a powerful tool in the synthesis of pharmaceuticals and bioactive molecules.[2][5]
-
Stereochemical Inversion: In many drug candidates, the biological activity is highly dependent on the stereochemistry of a specific chiral center. The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of an alcohol, which can be crucial for accessing the desired enantiomer or diastereomer of a drug molecule.[3]
-
Late-Stage Functionalization: The mild reaction conditions of the Mitsunobu reaction allow for its use in the later stages of a synthetic sequence, where sensitive functional groups may be present in the molecule. This is particularly advantageous in the synthesis of complex drug molecules.
-
Access to Diverse Analogs: By varying the nucleophile, a wide range of analogs of a lead compound can be rapidly synthesized for structure-activity relationship (SAR) studies. This is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The reaction can be used to introduce esters, ethers, amines (via azides or phthalimides), and thioethers.[7]
-
Synthesis of Prodrugs: The esterification of a drug molecule containing a hydroxyl group via the Mitsunobu reaction is a common strategy for the synthesis of prodrugs, which can improve the drug's solubility, bioavailability, or delivery to the target site.
Examples in Medicinal Chemistry:
The Mitsunobu reaction has been employed as a key step in the synthesis of numerous important therapeutic agents, including:
-
Antiviral agents: The synthesis of certain nucleoside analogs with antiviral activity utilizes the Mitsunobu reaction for the crucial coupling of the nucleobase to the sugar moiety.
-
Anticancer drugs: The stereospecific synthesis of complex natural products with anticancer properties often relies on the Mitsunobu reaction to establish key stereocenters.[5]
-
Cardiovascular drugs: The preparation of various cardiovascular drugs has involved the use of the Mitsunobu reaction to introduce specific functional groups with the correct stereochemistry.
-
Central Nervous System (CNS) agents: The synthesis of psychoactive compounds and other CNS-active molecules has also benefited from the stereocontrolled transformations enabled by the Mitsunobu reaction.
Conclusion
The Mitsunobu reaction, with this compound as a key reagent, remains a highly relevant and powerful transformation in modern organic chemistry. Its ability to achieve stereochemical inversion and introduce a wide range of functional groups under mild conditions makes it an indispensable tool for researchers in academia and industry. For professionals in drug development, a thorough understanding of the Mitsunobu reaction's protocol, scope, and limitations is essential for the efficient and stereoselective synthesis of complex pharmaceutical agents. Careful optimization of reaction conditions and purification strategies are key to maximizing the utility of this versatile reaction.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Applications of Diethyl Azodicarboxylate in the Synthesis of Natural Products: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, renowned for its pivotal role in the construction of complex molecular architectures, particularly in the total synthesis of natural products. Its reactivity as a potent electron acceptor and its ability to participate in a variety of transformations make it an invaluable tool for synthetic chemists. This document provides a detailed overview of the applications of DEAD in natural product synthesis, with a primary focus on its most prominent role in the Mitsunobu reaction. Additionally, other notable applications, such as its use as a dehydrogenating agent and a dienophile in Diels-Alder reactions, are discussed. Detailed experimental protocols for key reactions are provided to facilitate practical application in a research setting.
Core Application: The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration.[1][2] The reaction typically employs a combination of DEAD and a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). This redox-condensation reaction has been extensively utilized in the synthesis of a diverse array of natural products, including alkaloids, macrolides, and polyketides.[1][3]
General Mechanism of the Mitsunobu Reaction
The reaction proceeds through a complex mechanism initiated by the nucleophilic attack of triphenylphosphine on DEAD to form a betaine (B1666868) intermediate. This intermediate then deprotonates the acidic nucleophile (Nu-H). The resulting alcohol oxygen attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt. Finally, the conjugate base of the nucleophile displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry at the carbinol center.
Caption: General mechanism of the Mitsunobu reaction.
Applications in Natural Product Synthesis: Quantitative Data
The following table summarizes the application of the Mitsunobu reaction using DEAD in the synthesis of several natural products, highlighting the key transformation and reported yields.
| Natural Product/Intermediate | Substrate (Alcohol) | Nucleophile | Product | Yield (%) | Reference(s) |
| Bicyclic Intermediate for Calyciphylline A-type Alkaloids | Diastereomer 41 (a complex secondary alcohol) | N-centered nucleophile | Bicyclic compound 42 (C-N bond formation) | 92 | [1][3] |
| Tricyclic Core of Calyciphylline A-type Alkaloids | Deprotected primary alcohol | Intramolecular N-nucleophile | Tricyclic product 43 (intramolecular C-N) | 74 | [1][3] |
| (±)-Thebainone A | Trihydroxy phenol (B47542) 104 | Intramolecular phenol | Morphinan 105 (intramolecular C-O) | 52 | [1] |
| Paecilomycin A-F Intermediate | Alcohol 205 | Carboxylic acid 206 | Esterification product 207 | 89 | [1] |
| (-)-Calyciphylline N Intermediate | Hindered secondary alcohol | Phthalimide | Phthalimide adduct (+)-60 (C-N bond) | 99 | [4][5] |
Experimental Protocols
Caption: A typical experimental workflow for a Mitsunobu reaction.
This protocol describes the intramolecular cyclization to form a tricyclic product as a key step in the synthesis of the core structure of Calyciphylline A-type alkaloids.[1][3]
Materials:
-
Deprotected primary alcohol intermediate
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the deprotected primary alcohol (1.0 eq) in anhydrous toluene (0.01 M) at 0 °C is added triphenylphosphine (1.5 eq).
-
This compound (1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.
This protocol details the esterification of a complex alcohol with a carboxylic acid, a crucial step in the synthesis of Paecilomycin A-F.[1]
Materials:
-
Alcohol 205
-
Carboxylic acid 206
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a stirred solution of alcohol 205 (1.0 eq), carboxylic acid 206 (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene (0.1 M) at room temperature is added this compound (1.5 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
Progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the esterification product 207 .
Expected Yield: 89%[1]
Other Applications of this compound
While the Mitsunobu reaction is its most frequent application, DEAD also serves as a versatile reagent in other important transformations in the context of natural product synthesis.
Dehydrogenation Reactions
DEAD can act as an efficient dehydrogenating agent, converting alcohols to aldehydes and ketones. This application is particularly useful when mild reaction conditions are required to avoid the degradation of sensitive functional groups present in complex natural product intermediates.
Materials:
-
Secondary alcohol
-
This compound (DEAD)
-
Anhydrous solvent (e.g., THF, toluene)
-
Standard laboratory glassware and purification supplies
Procedure:
-
A solution of the secondary alcohol (1.0 eq) in an anhydrous solvent is prepared.
-
This compound (1.1-1.5 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated gently, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to isolate the corresponding ketone.
Diels-Alder Reactions
DEAD can also function as a dienophile in [4+2] cycloaddition reactions, known as the Diels-Alder reaction. The electron-deficient N=N double bond of DEAD readily reacts with electron-rich dienes to form six-membered heterocyclic rings, which are common structural motifs in many alkaloids and other nitrogen-containing natural products.[6]
Caption: Diels-Alder reaction with DEAD as the dienophile.
In the synthesis of complex alkaloids, the aza-Diels-Alder reaction with DEAD as the dienophile provides a powerful strategy for the rapid construction of key heterocyclic intermediates. These intermediates can then be further elaborated to afford the final natural product. While specific, detailed protocols are highly substrate-dependent, the general principle involves the reaction of a suitable diene precursor with DEAD under thermal or Lewis acid-catalyzed conditions.
Conclusion
This compound is a powerful and versatile reagent with broad applications in the synthesis of natural products. Its predominant use in the Mitsunobu reaction allows for the reliable and stereospecific introduction of various functional groups, a critical transformation in the construction of complex chiral molecules. Furthermore, its utility as a dehydrogenating agent and a dienophile in Diels-Alder reactions provides additional strategic avenues for the synthesis of diverse natural product scaffolds. The detailed protocols provided herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Application Notes and Protocols for the Use of Diethyl Azodicarboxylate (DEAD) in Peptide and Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent widely employed in organic synthesis, most notably as a key component of the Mitsunobu reaction.[1] This reaction facilitates the stereospecific conversion of primary and secondary alcohols to a variety of functional groups with inversion of configuration.[1][2] In the realms of peptide and nucleotide chemistry, DEAD, in conjunction with a phosphine, typically triphenylphosphine (B44618) (PPh₃), provides a powerful tool for the formation of ester, ether, and carbon-nitrogen bonds under mild conditions.[2][3] These application notes provide detailed protocols and quantitative data for the use of DEAD in key peptide and nucleotide synthesis methodologies.
Core Applications of DEAD in Peptide and Nucleotide Synthesis
The primary application of DEAD in these fields is within the framework of the Mitsunobu reaction. The general principle involves the activation of an alcohol by the DEAD/PPh₃ reagent system, rendering it susceptible to nucleophilic attack by a suitable pronucleophile.
Key Features of the DEAD-Mediated Mitsunobu Reaction:
-
Stereospecificity: The reaction proceeds with a clean inversion of stereochemistry at the alcoholic carbon center.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at or below room temperature, preserving sensitive functional groups.[4]
-
Broad Substrate Scope: A wide range of alcohols and acidic pronucleophiles (pKa < 15) can be utilized.[1]
This compound in Peptide Synthesis
DEAD is a valuable reagent for the synthesis of modified peptides, including the introduction of unnatural amino acids and the formation of cyclic peptides.
Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids
A key application of DEAD in peptide chemistry is the synthesis of non-standard amino acids. For instance, orthogonally protected α,β-diaminopropionic acids can be synthesized from L-serine derivatives.[5]
Quantitative Data for the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acid Derivatives
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| N-trityl L-serine methyl ester | Ts-NH-Boc | Orthogonally protected α,β-diaminopropionic acid (4) | 75 | [5] |
| N-trityl L-serine allyl ester | Ts-NH-Boc | Orthogonally protected α,β-diaminopropionic acid (13) | 72 | [5] |
| Diastereomer of crotonamide (B15916) deriv. | Internal Amine | Bicyclic compound (42) | 92 | [2] |
| Diol intermediate | NsNH₂ | Sulfonamide intermediate (52) | 74 | [2] |
| Alcohol intermediate | p-Nitrobenzoic acid | Ester with inverted stereochemistry (180) | 43 | [2] |
| D-ribose derivative (alcohol) | Carboxylic acid (206) | Esterification product (207) | 89 | [2] |
Experimental Protocol: Synthesis of Orthogonally Protected α,β-Diaminopropionic Acid (4) [5]
-
Dissolution: Dissolve N-trityl L-serine methyl ester (1 equivalent) and N-Boc-p-toluenesulfonamide (Ts-NH-Boc, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Triphenylphosphine: Add triphenylphosphine (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DEAD: Slowly add this compound (DEAD, 1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the orthogonally protected α,β-diaminopropionic acid derivative.
Solid-Phase Peptide Modification
The Mitsunobu reaction can also be applied to peptides immobilized on a solid support, enabling modifications such as N-terminal alkylation.
Experimental Protocol: N-Terminal Farnesylation of a Solid-Supported Peptide [6]
-
Peptide Synthesis: Assemble the desired peptide on a 2-chlorotrityl chloride resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
-
N-Terminal Deprotection: Remove the final N-terminal Fmoc protecting group.
-
Nosyl Protection: Treat the resin-bound peptide with nosyl chloride and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to install the o-nitrobenzenesulfonyl (nosyl) protecting group.
-
Mitsunobu Reaction: Swell the nosylated peptide-resin in anhydrous THF. Add farnesol, triphenylphosphine, and this compound. Agitate the mixture at room temperature.
-
Nosyl Deprotection: Cleave the nosyl group using thiophenol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Cleavage and Purification: Cleave the farnesylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase N-Terminal Peptide Farnesylation
Caption: Workflow for the solid-phase N-terminal farnesylation of a peptide.
This compound in Nucleotide Synthesis
DEAD is instrumental in the synthesis of nucleotide precursors, particularly in the formation of H-phosphonate monoesters, which are key intermediates in some methods of oligonucleotide synthesis.
Preparation of Nucleoside 5'-H-Phosphonate Monoesters
The Mitsunobu reaction provides an efficient method for the phosphonylation of the 5'-hydroxyl group of protected nucleosides.
Quantitative Data for the Synthesis of Nucleoside 5'-H-Phosphonate Monoesters
| Protected Nucleoside (1) | Product (2) | Yield (%) | Reference |
| 3'-O-TBDMS-thymidine (1a) | 5'-H-phosphonate of 3'-O-TBDMS-thymidine (2a) | 85 | [7] |
| 3'-O-TBDMS-uridine (1b) | 5'-H-phosphonate of 3'-O-TBDMS-uridine (2b) | 82 | [7] |
| 3'-O-TBDMS-adenosine (1c) | 5'-H-phosphonate of 3'-O-TBDMS-adenosine (2c) | 74 | [7] |
| 3'-O-TBDMS-guanosine (1d) | 5'-H-phosphonate of 3'-O-TBDMS-guanosine (2d) | 68 | [7] |
Experimental Protocol: General Procedure for the Preparation of Nucleoside 5'-H-Phosphonates [7]
-
Anhydrous Conditions: To a solution of a suitably protected nucleoside (1 equivalent) in pyridine, add phosphonic acid (2 equivalents). Make the reaction mixture anhydrous by repeated co-evaporation with pyridine.
-
Reagent Addition: Dissolve the residue in anhydrous pyridine. Add triphenylphosphine (2 equivalents).
-
DEAD Addition: Add this compound (2 equivalents) to the solution and stir the reaction mixture.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The reaction is typically complete within 20 minutes.
-
Work-up: Upon completion, quench the reaction and purify the product.
-
Purification: The nucleoside 5'-H-phosphonate can be isolated as its triethylammonium (B8662869) salt after appropriate work-up and purification, which may include column chromatography.[8]
Reaction Scheme for Nucleoside 5'-H-Phosphonate Synthesis
Caption: General scheme for the synthesis of nucleoside 5'-H-phosphonates.
General Mitsunobu Reaction Mechanism
The underlying mechanism for these transformations involves a series of well-established steps.
Mechanism of the Mitsunobu Reaction
Caption: The mechanism of the Mitsunobu reaction.
Conclusion
This compound, as a central component of the Mitsunobu reaction, offers a robust and versatile platform for the synthesis of modified peptides and nucleotide precursors. The mild reaction conditions and high degree of stereocontrol make it an indispensable tool for researchers in drug discovery and development. The protocols and data presented herein provide a foundation for the successful application of DEAD in these critical synthetic endeavors. Careful optimization of reaction conditions and purification procedures is recommended for each specific substrate to achieve optimal results.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. 5z.com [5z.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Stereochemical Inversion of Alcohols Using Diethyl Azodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical inversion of secondary alcohols is a critical transformation in the synthesis of complex molecules, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. The Mitsunobu reaction, utilizing a reagent system of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), stands as a powerful and widely adopted method for achieving this inversion with a high degree of stereospecificity.[1][2][3] This protocol involves the conversion of an alcohol to an ester with concomitant inversion of the stereocenter, followed by hydrolysis to yield the inverted alcohol.[2]
This document provides detailed application notes, experimental protocols, and quantitative data for the stereochemical inversion of alcohols using this compound.
Reaction Principle and Mechanism
The Mitsunobu reaction proceeds via an SN2 mechanism, which accounts for the clean inversion of stereochemistry at the alcohol's chiral center.[1][4] The reaction is initiated by the nucleophilic attack of triphenylphosphine on this compound, forming a betaine (B1666868) intermediate. This intermediate then protonates the acidic nucleophile (typically a carboxylic acid) to form an ion pair. The alcohol is then activated by the phosphonium (B103445) salt, forming an alkoxyphosphonium intermediate, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via a backside attack, leading to the formation of an ester with inverted stereochemistry.[1][4] Subsequent hydrolysis of the ester yields the inverted alcohol.
For sterically hindered alcohols, the use of a more acidic carboxylic acid, such as p-nitrobenzoic acid, has been shown to significantly improve the yield of the inverted product.[4][5]
Quantitative Data Summary
The following tables summarize the yields for the Mitsunobu inversion of various secondary alcohols. The data is presented for the two key steps: the formation of the inverted ester and the subsequent hydrolysis to the inverted alcohol.
Table 1: Mitsunobu Esterification with Inversion of Stereochemistry
| Substrate Alcohol | Carboxylic Acid | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Ester Yield (%) | Reference |
| (1R,2S,5R)-(-)-Menthol | p-Nitrobenzoic Acid | DEAD | THF | 0 to 40 | 17 | 85.6 | [4] |
| 7S-HMR Isomer | p-Nitrobenzoic Acid | DIAD | THF | RT | 24 | 43 | [1][2] |
| Diastereomer of a Crotonamide Derivative | - | DEAD | - | - | - | 92 | [1][2] |
| Alcohol 205 (D-ribose derivative) | Acid 206 | DEAD | Toluene (B28343) | RT | 6 | 89 | [1] |
| Phenol Benzyl Ether 159 | (S)-Ethyl Lactate | DIAD | THF | Reflux | 24 | 88 | [1] |
| (S)-2-Octanol | Phenol Derivative | - | - | - | - | >90% ee | [2] |
| Arylalkylcarbinols | Acetic Acid | DIAD | - | 0 | - | 92-99% ee | [6] |
Table 2: Hydrolysis of Inverted Ester to Inverted Alcohol
| Inverted Ester from | Hydrolysis Conditions | Inverted Alcohol Yield (%) | Reference |
| 7S-HMR Isomer | TBAF, AcOH, THF | 72 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Inversion of a Sterically Hindered Secondary Alcohol (e.g., Menthol)
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
(1R,2S,5R)-(-)-Menthol
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (B86663)
-
Hexanes
-
Methylene chloride
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, rubber septum, and thermometer, add the secondary alcohol (1.0 eq), p-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq).
-
Add anhydrous THF to dissolve the solids.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add this compound (4.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 14 hours).
-
Gently warm the reaction mixture to 40 °C and stir for an additional 3 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Back-extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Inverted Ester
Materials:
-
Inverted ester
-
Methanol
-
Potassium carbonate
Procedure:
-
Dissolve the inverted ester in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the inverted alcohol by flash column chromatography if necessary.
Visualizations
Caption: Mechanism of the Mitsunobu Reaction.
Caption: Experimental workflow for alcohol inversion.
Applications in Drug Development
The stereospecific nature of the Mitsunobu reaction makes it an invaluable tool in the synthesis of chiral drugs.[7][8][9] The ability to invert a stereocenter at a late stage of a synthetic route provides flexibility and access to enantiomerically pure active pharmaceutical ingredients (APIs). This is crucial as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The reaction has been employed in the synthesis of a wide range of natural products and pharmaceuticals, demonstrating its reliability and broad applicability.[1][2]
Safety and Handling
This compound (DEAD) is a shock-sensitive and heat-sensitive compound and should be handled with care in a well-ventilated fume hood. It is typically supplied as a solution in toluene to reduce its explosive hazard. Triphenylphosphine is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The use of this compound in the Mitsunobu reaction is a robust and reliable method for the stereochemical inversion of secondary alcohols. The reaction proceeds with high stereospecificity, providing access to enantiomerically enriched products that are essential in drug discovery and development. The provided protocols offer a starting point for researchers to apply this important transformation in their own synthetic endeavors.
References
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount | MDPI [mdpi.com]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Diels-Alder Reactions Involving Diethyl Azodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Diethyl azodicarboxylate (DEAD) is a potent dienophile due to the electron-withdrawing nature of the two ethyl ester groups, which activates the N=N double bond for cycloaddition with a wide range of conjugated dienes. This hetero-Diels-Alder reaction provides a direct route to various nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.
These application notes provide an overview of the synthetic utility of DEAD in Diels-Alder reactions, including protocols for reactions with acyclic and cyclic dienes, and an example of an enantioselective transformation.
Applications in Organic Synthesis and Drug Development
The tetrahydropyridazine core synthesized through the Diels-Alder reaction with DEAD is a key structural motif in a variety of biologically active molecules. These adducts can be further elaborated to access a diverse range of compounds, including pyridazines, pyridazinones, and other functionalized nitrogen-containing heterocycles.[1][2] The applications of these products are extensive and include:
-
Pharmaceuticals: The pyridazine (B1198779) scaffold is present in drugs with a wide array of activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.
-
Agrochemicals: Many herbicides and pesticides incorporate nitrogen-containing heterocyclic rings derived from reactions like the aza-Diels-Alder.
-
Materials Science: The unique electronic properties of these heterocycles make them interesting candidates for materials with specific optical or electronic properties.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[3] The stereochemistry of the diene and dienophile is retained in the product. With cyclic dienes, the reaction typically favors the formation of the endo adduct due to secondary orbital interactions in the transition state.
General Reaction Scheme:
Caption: General Diels-Alder reaction of a diene with DEAD.
Experimental Protocols
Protocol 1: Reaction of this compound with an Acyclic Diene (2,3-Dimethyl-1,3-butadiene)
This protocol describes a typical procedure for the hetero-Diels-Alder reaction between DEAD and an acyclic diene.
Materials:
-
This compound (DEAD)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3-dimethyl-1,3-butadiene (1.0 eq).
-
Dissolve the diene in a minimal amount of anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred diene solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation:
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | DEAD | Dichloromethane | 25 | 3 | 95 | |
| Isoprene | DEAD | Toluene | 80 | 2 | 92 | |
| (E)-1,3-Pentadiene | DEAD | Benzene | 25 | 24 | 88 |
Protocol 2: Reaction of this compound with a Cyclic Diene (Cyclopentadiene)
This protocol outlines the reaction of DEAD with a cyclic diene, which typically proceeds with high stereoselectivity.
Materials:
-
This compound (DEAD)
-
Freshly cracked cyclopentadiene (B3395910)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
Freshly crack dicyclopentadiene (B1670491) by heating to distill cyclopentadiene monomer. Collect the cyclopentadiene in a flask cooled to 0 °C.
-
In a separate dry round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the DEAD solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled cyclopentadiene (1.1 eq) in anhydrous diethyl ether to the stirred DEAD solution via a dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting adduct is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Data Presentation:
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| Cyclopentadiene | DEAD | Diethyl Ether | -78 to 25 | 2 | >98 | >99:1 | |
| Cyclohexadiene | DEAD | Dichloromethane | 0 to 25 | 4 | 96 | >99:1 |
Protocol 3: Enantioselective Hetero-Diels-Alder Reaction using a Chiral Copper-Bisoxazoline Catalyst
This protocol provides a method for the asymmetric synthesis of the Diels-Alder adduct using a chiral Lewis acid catalyst.[1]
Materials:
-
This compound (DEAD)
-
Cyclopentadiene
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Anhydrous dichloromethane
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂ (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C or -20 °C).
-
Add this compound (1.0 eq) to the catalyst solution.
-
Slowly add freshly distilled cyclopentadiene (1.5 eq) to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time (typically 12-48 hours), monitoring by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation:
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclopentadiene | DEAD | 10% Cu(OTf)₂ / 11% (S,S)-Ph-box | Dichloromethane | -20 | 24 | 85 | 92 | [1] |
| Cyclopentadiene | DEAD | 10% Cu(OTf)₂ / 11% (S,S)-tBu-box | Dichloromethane | -78 | 48 | 78 | 95 | [1] |
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
References
Application Notes and Protocols: Dehydrogenation of Alcohols and Thiols using Diethyl Azodicarboxylate (DEAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, widely recognized for its role as an efficient dehydrogenating agent. It facilitates the oxidation of primary alcohols to aldehydes, secondary alcohols to ketones, and thiols to disulfides. This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where mild and selective oxidation methods are required. DEAD acts as a strong hydrogen acceptor, and its application in dehydrogenation reactions offers a valuable tool for synthetic chemists.[1] These application notes provide detailed protocols and compiled data for the use of DEAD in the dehydrogenation of various alcohol and thiol substrates.
Mechanism of Dehydrogenation
The dehydrogenation of alcohols and thiols by DEAD is believed to proceed through a mechanism involving the transfer of two hydrogen atoms from the substrate to the azo group of DEAD, resulting in the formation of diethyl hydrazodicarboxylate (DEAD-H2). The reaction is initiated by the abstraction of the hydroxyl or thiol proton by one of the nitrogen atoms of DEAD, followed by the transfer of a hydride from the carbon or sulfur atom to the other nitrogen atom. This concerted or stepwise process leads to the oxidized product and the reduced DEAD-H2.
Dehydrogenation of Alcohols
DEAD is an effective reagent for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in a suitable organic solvent, and the progress of the reaction can often be monitored by the disappearance of the characteristic orange-red color of DEAD.
Quantitative Data for Dehydrogenation of Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) | Reference |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | High | [2] |
| 2 | Substituted Benzyl Alcohols | Substituted Benzaldehydes | Good to Excellent | [3] |
| 3 | Cyclohexanol | Cyclohexanone | High | [4] |
| 4 | Aliphatic Primary Alcohols | Aliphatic Aldehydes | Moderate to High | [1] |
| 5 | Aliphatic Secondary Alcohols | Aliphatic Ketones | Moderate to High | [1] |
Note: While specific yields for direct dehydrogenation with only DEAD are not always extensively tabulated in single sources, the literature consistently reports high conversion rates for these types of reactions.[1][2][3][4] The yields can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
This compound (DEAD)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the orange-red color of DEAD can also indicate the progression of the reaction.
-
Upon completion of the reaction (typically within a few hours), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure benzaldehyde.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with known data.
Dehydrogenation of Thiols
The oxidation of thiols to disulfides is a common and important transformation in organic chemistry, particularly in peptide and protein chemistry. DEAD provides a mild and efficient method for this conversion. The reaction is generally high-yielding and proceeds under neutral conditions.[5]
Quantitative Data for Dehydrogenation of Thiols
| Entry | Thiol Substrate | Product | Yield (%) | Reference |
| 1 | Thiophenol | Diphenyl disulfide | High | [6] |
| 2 | Substituted Aromatic Thiols | Substituted Diphenyl disulfides | Good to Excellent | [7] |
| 3 | Aliphatic Thiols | Dialkyl disulfides | Good to Excellent | [7] |
| 4 | Benzyl Mercaptan | Dibenzyl disulfide | High | [8] |
Note: The oxidation of thiols to disulfides using various oxidizing agents, including azodicarboxylates, is a well-established reaction with generally high yields.[6][7][8]
Experimental Protocol: Oxidation of Thiophenol to Diphenyl Disulfide
Materials:
-
Thiophenol
-
This compound (DEAD)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
To this solution, add this compound (1.1 mmol) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting thiol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure diphenyl disulfide.
-
Confirm the identity and purity of the product by spectroscopic analysis.
Visualizations
Reaction Workflow
References
- 1. Oxidation of alcohols to carbonyl compounds with diisopropyl azodicarboxylate catalyzed by nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Alcohols to Carbonyl Compounds with Diisopropyl Azodicarboxylate Catalyzed by Nitroxyl Radicals [organic-chemistry.org]
- 4. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - Reaction mechanism of thiol to disulfide oxidation under basic conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. fiveable.me [fiveable.me]
Application Notes and Protocols: Diethyl Azodicarboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, renowned for its pivotal role in the Mitsunobu reaction.[1] This reaction facilitates the stereospecific conversion of primary and secondary alcohols to a wide array of functional groups with an inversion of configuration, a transformation of immense value in the synthesis of complex, stereochemically defined pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Beyond the Mitsunobu reaction, DEAD also functions as a potent dehydrogenating agent, capable of converting alcohols to aldehydes and thiols to disulfides.[1] Its utility is highlighted in the synthesis of numerous life-saving drugs, including antiviral agents like Zidovudine and anticancer drugs such as Procarbazine.[4]
This document provides detailed application notes and experimental protocols for the use of DEAD in the synthesis of key pharmaceutical intermediates.
Key Applications of DEAD in Pharmaceutical Synthesis
The primary application of DEAD in pharmaceutical synthesis is as a key component of the Mitsunobu reaction. This reaction involves the combination of an alcohol, a nucleophile (often a carboxylic acid, imide, or azide), triphenylphosphine (B44618) (PPh₃), and DEAD. The reaction proceeds through a phosphonium (B103445) salt intermediate, leading to the substitution of the hydroxyl group with the nucleophile, characteristically with inversion of stereochemistry at the carbinol center.[1][3]
Synthesis of an Azidothymidine Intermediate for Zidovudine (AZT)
Zidovudine (AZT) was the first drug approved for the treatment of HIV.[5] A key step in many synthetic routes to AZT involves the introduction of an azide (B81097) group at the 3'-position of a protected thymidine (B127349) precursor, with inversion of stereochemistry, a transformation perfectly suited for the Mitsunobu reaction.
Reaction Scheme:
Experimental Protocol:
A detailed, generalized protocol for a Mitsunobu reaction to introduce an azide functionality is provided below. Specific starting materials and purification details may vary based on the specific protected thymidine used.
Materials:
-
Protected Thymidine Derivative (e.g., 5'-O-tritylthymidine)
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution (handle with extreme caution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes for chromatography
Procedure:
-
To a solution of the protected thymidine derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add the azide source (e.g., DPPA, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3'-azido-3'-deoxythymidine intermediate.
Quantitative Data Summary:
| Parameter | Value/Range |
| Reactant Ratios | |
| Protected Thymidine | 1.0 eq |
| Triphenylphosphine | 1.2 - 2.0 eq |
| DEAD | 1.2 - 2.0 eq |
| Azide Source | 1.2 - 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF, Dioxane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 - 24 hours |
| Yield | 70 - 95% (reported for similar transformations) |
Experimental Workflow Diagram:
Synthesis of Heterocyclic Intermediates
DEAD is also instrumental in the synthesis of various heterocyclic compounds that serve as scaffolds for a multitude of pharmaceutical agents. For instance, it can be used in cyclization reactions to form nitrogen-containing heterocycles.
General Protocol for Intramolecular Mitsunobu Cyclization:
This protocol describes a general procedure for the intramolecular cyclization of a hydroxy-amide or a similar substrate to form a heterocyclic ring system.
Materials:
-
Starting material with a terminal alcohol and a nucleophilic nitrogen (e.g., a hydroxy-sulfonamide)
-
Triphenylphosphine (PPh₃)
-
This compound (DEAD)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
A solution of the starting material (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous solvent is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of DEAD (1.5 eq) in the same anhydrous solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction is worked up by quenching with water, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated.
-
The crude product is purified by chromatography to yield the cyclized product.
Quantitative Data Summary for a Representative Intramolecular Cyclization:
| Parameter | Value/Range |
| Reactant Ratios | |
| Starting Material | 1.0 eq |
| Triphenylphosphine | 1.2 - 1.8 eq |
| DEAD | 1.2 - 1.8 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4 - 24 hours |
| Yield | 60 - 90% (highly substrate-dependent) |
Logical Relationship Diagram for Mitsunobu Reaction Mechanism:
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to be explosive upon heating and can be shock-sensitive. It is also a lachrymator and an irritant. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates, primarily through its application in the Mitsunobu reaction. The ability to achieve stereospecific conversion of alcohols allows for the efficient construction of complex molecules with a high degree of stereochemical control. The protocols and data presented herein provide a foundation for researchers to apply this powerful reagent in their drug discovery and development efforts.
References
Application Notes and Protocols for Polymer-Supported Diethyl Azodicarboxylate (PS-DEAD)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of polymer-supported diethyl azodicarboxylate (PS-DEAD) in organic synthesis. The primary focus is on its application in the Mitsunobu reaction, a versatile and widely used method for the formation of esters, ethers, azides, and other functional groups. The use of a polymer-supported reagent simplifies product purification, making it an attractive alternative to traditional solution-phase methods, particularly in the context of library synthesis and drug discovery.
Introduction to Polymer-Supported this compound (PS-DEAD)
Polymer-supported this compound (PS-DEAD) is a solid-phase reagent that offers the reactivity of this compound (DEAD) with the significant advantage of simplified purification. In the Mitsunobu reaction, DEAD is used in conjunction with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to activate an alcohol for nucleophilic substitution.[1] A major drawback of the conventional Mitsunobu reaction is the formation of byproducts, diethyl hydrazodicarboxylate and triphenylphosphine oxide, which often require tedious chromatographic purification to remove from the desired product.[2]
By immobilizing the DEAD reagent on a polymer support, the resulting hydrazine (B178648) byproduct remains attached to the solid phase and can be easily removed by filtration. This streamlined workup procedure is highly amenable to parallel synthesis and the rapid generation of compound libraries. Often, polymer-supported triphenylphosphine (PS-PPh₃) is also used, further simplifying the purification process by retaining the phosphine oxide byproduct on a solid support.[3]
Key Advantages of PS-DEAD:
-
Simplified Purification: Byproducts are removed by simple filtration, eliminating the need for column chromatography in many cases.
-
High Product Purity: Reduced contamination from reagent-derived byproducts.
-
Amenable to Automation: The solid-phase nature of the reagent is well-suited for automated parallel synthesis platforms.
-
Potentially Recyclable: The spent polymer support can sometimes be regenerated and reused.
Applications of PS-DEAD in Organic Synthesis
The primary application of PS-DEAD is in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[4]
Common transformations include:
-
Esterification: Reaction of an alcohol with a carboxylic acid.
-
Etherification: Reaction of an alcohol with a phenol (B47542) or other acidic hydroxyl group.
-
Azide (B81097) Formation: Reaction of an alcohol with a source of azide, such as diphenylphosphoryl azide (DPPA).[5]
-
N-Alkylation: Reaction of an alcohol with imides, sulfonamides, or other N-H acidic compounds.
Data Presentation: Illustrative Yields in Mitsunobu Reactions
Table 1: Synthesis of Aryl Ethers using Polymer-Supported Triphenylphosphine and DEAD [6]
| Phenol | Alcohol | Reaction Time (h) | Yield (%) |
| Phenol | Benzyl (B1604629) alcohol | 4 | 94 |
| 4-Chlorophenol | Benzyl alcohol | 4 | 92 |
| 4-Cyanophenol | Benzyl alcohol | 4 | 93 |
| 4-Methoxyphenol | Benzyl alcohol | 12 | 85 |
| Phenol | 1-Butanol | 4 | 90 |
| 4-Chlorophenol | 1-Butanol | 4 | 88 |
| 4-Nitrophenol | 1-Butanol | 4 | 91 |
| Phenol | 2-Butanol | 12 | 75 |
| 4-Chlorophenol | Cyclohexanol | 12 | 59 |
Reactions were typically carried out in dichloromethane (B109758) at room temperature.
Table 2: Synthesis of Esters with Inversion of Configuration using Polymer-Supported Triphenylphosphine and DEAD [6]
| Alcohol | Carboxylic Acid | Yield (%) |
| (R)-(-)-2-Octanol | Benzoic acid | 89 |
| (R)-(-)-1-Phenylethanol | Benzoic acid | 78 |
| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid | 91 |
| Cyclohexanol | Benzoic acid | 85 |
Reactions were performed in THF at room temperature, and the products were obtained with complete inversion of stereochemistry.
Experimental Protocols
The following are general and specific protocols for conducting Mitsunobu reactions using polymer-supported this compound.
General Protocol for Mitsunobu Esterification using PS-DEAD
This protocol describes a general procedure for the esterification of a primary or secondary alcohol with a carboxylic acid.
Materials:
-
Polymer-supported this compound (PS-DEAD) (loading: 1.0-1.5 mmol/g)
-
Triphenylphosphine (PPh₃) or Polymer-supported triphenylphosphine (PS-PPh₃)
-
Alcohol
-
Carboxylic acid
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask or reaction tube)
-
Filtration apparatus (e.g., Büchner funnel or fritted syringe)
Procedure:
-
To a solution of the alcohol (1.0 eq.) and carboxylic acid (1.2 eq.) in anhydrous THF (5-10 mL per mmol of alcohol), add triphenylphosphine (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PS-DEAD (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, filter the reaction mixture to remove the polymer resin.
-
Wash the resin with THF or DCM (3 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary, although often the filtration is sufficient to yield a product of high purity.
Protocol for the Synthesis of an Aryl Ether[6]
This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl alcohol.
Materials:
-
Polymer-supported triphenylphosphine (PS-PPh₃) (loading: ~3 mmol/g, 1.5 eq.)
-
This compound (DEAD) (1.5 eq.)
-
Phenol (1.0 eq.)
-
Benzyl alcohol (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, suspend PS-PPh₃ (1.5 eq.) in anhydrous DCM.
-
Add a solution of phenol (1.0 eq.) and benzyl alcohol (1.2 eq.) in DCM.
-
Stir the mixture at room temperature.
-
Slowly add a solution of DEAD (1.5 eq.) in DCM to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the resin and wash with DCM.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography (if necessary) to yield benzyl phenyl ether. (Expected yield: ~94%).
Protocol for the Synthesis of an Alkyl Azide
This protocol describes the conversion of an alcohol to an alkyl azide using diphenylphosphoryl azide (DPPA) as the azide source.[5]
Materials:
-
PS-DEAD (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Alcohol (1.0 eq.)
-
Diphenylphosphoryl azide (DPPA) (1.2 eq.)
-
Anhydrous THF
Procedure:
-
Dissolve the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and DPPA (1.2 eq.) in anhydrous THF.
-
Stir the solution at 0 °C.
-
Add PS-DEAD (1.5 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (staining with an appropriate reagent to visualize the azide).
-
Filter the reaction mixture to remove the polymer support and wash the resin with THF.
-
Concentrate the filtrate.
-
The crude azide should be handled with care and is often used in the next step without further purification. If purification is necessary, flash chromatography can be performed, but care should be taken due to the potential instability of organic azides.
Visualizations
Mitsunobu Reaction Mechanism
Caption: The mechanism of the Mitsunobu reaction.
Experimental Workflow using PS-DEAD
Caption: Simplified workflow for a reaction using PS-DEAD.
Purification Advantage of PS-DEAD
Caption: Comparison of purification workflows.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. byjus.com [byjus.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethyl Azodicarboxylate (DEAD)
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl azodicarboxylate (DEAD).
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Q: What should I do in the event of a this compound spill?
A: In case of a spill, immediately evacuate the area of unnecessary personnel and move upwind.[1] Eliminate all ignition sources such as sparks, open flames, and hot surfaces.[1][2] For minor spills, absorb the material with inert substances like sand, earth, or vermiculite (B1170534) and place it into a labeled container for disposal.[3][4] For major spills, alert the fire brigade and inform them of the hazard's location and nature.[1] Do not touch or walk through the spilled material.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[2] After cleanup, decontaminate all protective clothing and equipment before reuse.[1]
Q: The container of this compound appears to be bulging. What does this indicate and what should I do?
A: A bulging container may indicate pressure build-up due to decomposition, which can be explosive.[1] It is recommended to vent the container periodically to release pressure.[1] If you encounter a bulging container, handle it with extreme caution in a well-ventilated area, away from ignition sources.
Q: The color of my this compound solution has faded from orange-red to yellow or colorless. What does this signify?
A: this compound is an orange-red liquid.[5][6] A change in color to yellow or colorless typically indicates that the DEAD has been consumed in a chemical reaction or has decomposed.[7] This color change is often used as a visual indicator to monitor the progress of a synthesis.[7]
Q: I observed the formation of solid precipitates in my this compound solution. What could be the cause?
A: Pure this compound has a melting point of 6°C.[6] If the storage temperature drops below this point, the compound may solidify. Gently warming the solution may redissolve the precipitate. However, be aware that heating undiluted DEAD above 100°C can be explosive.[5][7][8]
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound?
A: this compound is a hazardous substance with several primary risks:
-
Explosion Hazard: It can explode if heated under confinement, is shock-sensitive, and decomposes vigorously above 100°C.[5][7][8] Heating may cause a fire or an explosion.[2][9][10]
-
Flammability: It is a flammable liquid and vapor.[2]
-
Health Hazards: It is harmful if swallowed or inhaled.[9][10] It can cause skin, eye, and respiratory system irritation.[1][9]
-
Instability: DEAD is sensitive to light, heat, and shock.[5][11][12]
Q: How should I properly store this compound?
A: Proper storage is crucial for safety. Store DEAD in a cool, dry, and well-ventilated area in a tightly closed container.[3][4] The recommended storage temperature is between 2-8°C.[4][8][11] It should be stored away from heat, sparks, open flames, and other ignition sources.[2] Store in the original container and protect it from physical damage and light.[1][8][11] It is often supplied and transported as a 40% solution in toluene (B28343) to enhance stability.[6][7]
Q: What personal protective equipment (PPE) should be worn when handling this compound?
A: When handling DEAD, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves (e.g., neoprene).[1][2][4]
-
Respiratory Protection: Use a respirator if working in an area with inadequate ventilation.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
Q: What materials are incompatible with this compound?
A: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][8] Also, avoid contamination with oxidizing agents like nitrates and chlorine bleaches, as this may result in ignition.[1]
Q: What are the hazardous decomposition products of this compound?
A: Decomposition can be self-accelerating and produce large amounts of gas.[1] Combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4]
Quantitative Data Summary
| Property | Value | Citations |
| Appearance | Orange-red liquid | [5][11] |
| Storage Temperature | 2-8°C | [4][11] |
| Boiling Point | 106°C (13 mmHg) / 116-117°C | [2][8] |
| Melting Point | 6°C | [6][8] |
| Flash Point | 85°C / 41°C (closed cup) | [6][8] |
| Density | 1.106 g/mL / 0.956 g/mL (40% in toluene) | [6][8] |
| Decomposition Temp. | Decomposes vigorously above 100°C | [5][8] |
Experimental Protocols & Signalling Pathways
Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage of DEAD.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound CAS 1972-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 1972-28-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [guidechem.com]
Common side reactions and byproducts with Diethyl azodicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions and byproducts when using Diethyl azodicarboxylate (DEAD).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated when using this compound (DEAD) in a Mitsunobu reaction?
A1: The two main byproducts of a Mitsunobu reaction using DEAD and triphenylphosphine (B44618) (PPh₃) are diethyl hydrazodicarboxylate and triphenylphosphine oxide.[1][2] These byproducts are generated in stoichiometric amounts and often complicate the purification of the desired product.[2]
Q2: What are the common side reactions observed with DEAD?
A2: A frequent side reaction involves the azodicarboxylate itself acting as a nucleophile and displacing the activated alcohol leaving group.[3] This is more likely to occur if the intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[3] Additionally, DEAD can act as a dehydrogenating agent, oxidizing alcohols to aldehydes and thiols to disulfides.[4]
Q3: What are the visual cues that a reaction with DEAD is proceeding or has issues?
A3: DEAD is an orange-red liquid that turns yellow or colorless upon reaction.[4] This color change can serve as a visual indicator of reaction progress. If the characteristic orange-red color persists for an extended period, it may suggest that the reaction is sluggish or has not initiated. Conversely, a rapid disappearance of color indicates a fast reaction.
Q4: Are there safer alternatives to DEAD?
A4: Yes, due to the toxic and potentially explosive nature of DEAD, several alternatives have been developed.[3][5] Diisopropyl azodicarboxylate (DIAD) is a common substitute.[3] Other alternatives include di-tert-butylazodicarboxylate and di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), which can simplify byproduct removal.[3] For easier purification, polymer-supported triphenylphosphine can be used, allowing the oxidized phosphine (B1218219) to be removed by filtration.[3]
Q5: What are the safety precautions for handling and storing DEAD?
A5: DEAD is toxic, shock-sensitive, and light-sensitive.[4] Undiluted DEAD can explode when heated above 100°C.[4] It is typically supplied and handled as a 40% solution in a solvent like toluene (B28343) to mitigate the explosion risk.[4][6] It should be stored in a cool, dry, well-ventilated area, away from heat and light sources.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling DEAD.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DEAD.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Poor Nucleophile: The nucleophile's pKa may be too high (pKa > 13).
-
Solution: Consider using a more acidic nucleophile. If this is not possible, an alternative coupling agent, such as 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), which forms a stronger basic intermediate, may be effective.[3]
-
-
Steric Hindrance: The alcohol or nucleophile may be sterically hindered, slowing down the reaction.
-
Solution: Increasing the reaction temperature (with caution) or using a less sterically demanding phosphine reagent might improve the yield.
-
-
Incorrect Reagent Addition Order: The order of adding reagents can be crucial.
-
Solution: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of DEAD at 0°C.[3] If this fails, pre-forming the betaine (B1666868) by adding DEAD to triphenylphosphine before adding the alcohol and then the nucleophile may yield better results.[3]
-
Problem 2: Difficulty in Removing Byproducts
Challenge: The primary byproducts, diethyl hydrazodicarboxylate and triphenylphosphine oxide, can be challenging to separate from the desired product, especially if they have similar polarities.
Solutions:
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system, such as diethyl ether/hexane.[9]
-
Chromatography:
-
Normal Phase: While often effective, co-elution can be an issue. Trying different solvent systems, such as switching from ethyl acetate/hexane to diethyl ether/hexane, may improve separation.[9] Using a polymer-bound triphenylphosphine can simplify this, as the resulting phosphine oxide is removed by filtration.[3]
-
Alternative Stationary Phases: If silica (B1680970) gel chromatography is ineffective for separating the hydrazine (B178648) byproduct, switching to an alumina (B75360) column can be a viable alternative.[9]
-
-
Acidic Wash: If the desired product is not acid-sensitive, an acidic wash can help remove the basic hydrazine byproduct.[7]
-
Alternative Reagents: Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the hydrazine byproduct to be precipitated and removed by filtration.[3]
Problem 3: Formation of an Unidentified Side Product
Scenario: An unexpected spot appears on the TLC plate, indicating the formation of a side product.
Potential Cause: The azodicarboxylate may have reacted as a nucleophile.[3]
Troubleshooting Steps:
-
Analyze Reaction Conditions: Check the pKa of your nucleophile. If it is high, this side reaction is more probable.
-
Optimize Reagent Stoichiometry: Ensure that the primary nucleophile is present in a slight excess to compete with the azodicarboxylate.
-
Consider Alternative Reagents: Employing a bulkier azodicarboxylate like DIAD might disfavor its participation as a nucleophile due to steric hindrance.
Data Presentation
Table 1: Comparison of Common Azodicarboxylates in Mitsunobu Reactions
| Azodicarboxylate | Abbreviation | Physical State | Key Features | Byproduct Removal |
| This compound | DEAD | Orange-red liquid | Widely used, but potentially explosive and toxic.[4][5] | Often requires chromatography. |
| Diisopropyl azodicarboxylate | DIAD | Orange-red liquid | Generally considered safer than DEAD.[3] | Similar to DEAD, often requires chromatography. |
| Di-tert-butylazodicarboxylate | DTBAD | Solid | Byproduct can be removed by treatment with trifluoroacetic acid.[3] | Acid-labile byproduct removal. |
| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Solid | Stable solid; hydrazine byproduct is easily removed by filtration.[3] | Precipitation and filtration. |
Experimental Protocols
Protocol 1: General Procedure for a Mitsunobu Reaction using DEAD
-
Dissolve the alcohol (1.0 eq.), the nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of DEAD (1.2 eq.) in THF dropwise to the cooled mixture. The orange-red color of DEAD should dissipate as it reacts.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and diethyl hydrazodicarboxylate.
Protocol 2: Workup Procedure for Removing Diethyl Hydrazodicarboxylate Byproduct
-
After the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If the byproduct co-elutes with the product during silica gel chromatography, consider the following:
-
Acid Wash: If your product is stable to acid, wash the organic layer with dilute HCl to protonate and extract the basic hydrazine byproduct into the aqueous layer.
-
Alternative Chromatography: Attempt purification using a different stationary phase, such as neutral alumina.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in DEAD-mediated reactions.
Caption: Decision tree for the purification and removal of byproducts.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Researchers optimized a reaction involving DEAD to reduce chemical waste [massivesci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Mitsunobu Reaction with DEAD
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Mitsunobu reaction, with a specific focus on the use of diethyl azodicarboxylate (DEAD).
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction is showing low to no conversion of the starting material. What are the potential causes?
A1: Low or no conversion in a Mitsunobu reaction can stem from several factors:
-
Reagent Quality: The reagents, particularly triphenylphosphine (B44618) (PPh₃) and DEAD, are crucial. PPh₃ can oxidize over time, and DEAD can degrade, especially if not stored properly. It is recommended to use fresh or purified reagents.[1][2]
-
Presence of Water: The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Insufficiently Acidic Nucleophile: The pKa of the nucleophilic pronucleophile is a critical factor. If the nucleophile is not acidic enough (pKa > 13), it may not be readily deprotonated, leading to poor reaction rates.[4][5]
-
Steric Hindrance: Significant steric hindrance at the alcohol or the nucleophile can impede the reaction.[1]
-
Incorrect Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction's success.[4][6]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side products in the Mitsunobu reaction include:
-
Triphenylphosphine oxide (TPPO) and Diethyl Hydrazinedicarboxylate: These are stoichiometric byproducts of the reaction and their formation is unavoidable.[1] However, their removal can be challenging.
-
Reaction of Azodicarboxylate with the Alcohol: A common side-reaction involves the azodicarboxylate acting as a nucleophile and displacing the activated alcohol.[4] This is more prevalent with nucleophiles that have a high pKa.
-
Elimination Products: For secondary alcohols that are prone to elimination, this can be a competing side reaction, especially at elevated temperatures.[7]
To minimize side product formation, consider the following:
-
Slow Addition of DEAD: Add DEAD dropwise to the reaction mixture at 0 °C. This helps to control the reaction rate and can minimize side reactions.[8]
-
Use of a More Acidic Nucleophile: Employing a nucleophile with a lower pKa can outcompete the azodicarboxylate in the nucleophilic attack.[1]
-
Maintain Low Temperatures: Running the reaction at 0 °C or room temperature can help suppress elimination and other temperature-sensitive side reactions.[7]
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) and reduced DEAD byproducts during workup?
A3: Purification can be one of the most challenging aspects of the Mitsunobu reaction. Here are several strategies:
-
Crystallization/Precipitation: TPPO is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or hexanes, followed by filtration.[7][9]
-
Column Chromatography: While often effective, the byproducts can sometimes co-elute with the desired product. Careful selection of the eluent system is necessary.[10]
-
Acid Wash: If using modified phosphines with basic functionalities, an acid wash can be employed to remove the resulting phosphine (B1218219) oxide.[11][12]
-
Specialized Reagents: Using polymer-supported triphenylphosphine or other modified reagents can simplify byproduct removal through filtration.[4][7]
-
Complexation with MgCl₂: A scalable method involves the addition of MgCl₂ to form an insoluble complex with TPPO, which can be removed by filtration.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive reagents (degraded DEAD or oxidized PPh₃) | Use fresh, high-purity reagents. Store DEAD and PPh₃ under inert atmosphere and protected from light.[1][2] |
| Wet solvent or reagents | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.[1] | |
| Nucleophile is not acidic enough (pKa > 13) | Use a more acidic nucleophile. For sterically hindered alcohols, a nucleophile with a pKa below 13 is recommended.[1][4] | |
| Steric hindrance | Increase the excess of Mitsunobu reagents (PPh₃ and DEAD) to 1.5-2.0 equivalents.[1] Consider longer reaction times or gentle heating (40-50 °C).[1][14] | |
| Formation of Side Products | Azodicarboxylate reacting with the alcohol | Add DEAD slowly at 0 °C. Ensure the nucleophile is sufficiently acidic.[4][8] |
| Elimination of the alcohol | Maintain a low reaction temperature (0 °C to room temperature).[7] | |
| Difficult Purification | High polarity and solubility of byproducts (TPPO and reduced DEAD) | Dilute the reaction mixture with a non-polar solvent (e.g., hexane, diethyl ether) to precipitate the byproducts for removal by filtration.[1][7] |
| Byproducts co-eluting with the product during chromatography | Optimize the solvent system for column chromatography. Consider using alternative purification techniques like crystallization.[9][10] | |
| Inconsistent Yields | Variable quality of reagents | Use high-purity, fresh reagents for each reaction to ensure reproducibility.[1] |
| Reaction not going to completion | Monitor the reaction progress by TLC. If starting material remains, consider extending the reaction time or gently warming the mixture.[1][10] |
Quantitative Data on Reaction Conditions
Optimizing stoichiometry, solvent, and temperature is key to a successful Mitsunobu reaction. The following tables provide a summary of typical conditions and their impact on the reaction outcome.
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to limiting reagent) | Rationale |
| Alcohol | 1.0 | The substrate of the reaction. |
| Nucleophile | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Triphenylphosphine (PPh₃) | 1.2 - 1.5 | An excess is used to ensure full conversion of the alcohol.[8][10] |
| This compound (DEAD) | 1.2 - 1.5 | Used in excess to match the PPh₃ stoichiometry.[8][10] |
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Polarity | Effect on Reaction Rate |
| Tetrahydrofuran (THF) | Non-polar | Generally provides good reaction rates and yields.[15][16] |
| Toluene | Non-polar | Often gives better results than more polar solvents.[16][17] |
| Dichloromethane (DCM) | Polar aprotic | Can be used, but may lead to slower reactions or lower yields compared to non-polar solvents.[10][17] |
| Acetonitrile | Polar aprotic | Tends to result in significantly slower reaction rates.[15][17] |
Table 3: General Temperature Guidelines
| Step | Temperature Range | Rationale |
| Reagent Mixing (Alcohol, Nucleophile, PPh₃) | Room Temperature | Initial dissolution of reagents. |
| Addition of DEAD | 0 °C | Slow, dropwise addition is crucial to control the exothermic reaction and minimize side product formation.[4][10] |
| Reaction | 0 °C to Room Temperature | Most Mitsunobu reactions proceed efficiently within this temperature range.[4][16] |
| For Hindered Substrates | Room Temperature to 50 °C | Gentle heating may be required to drive the reaction to completion.[1][18] |
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction with DEAD
This protocol provides a general method for the esterification of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
This compound (DEAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq), carboxylic acid (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.5 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by crystallization to remove TPPO and the reduced DEAD byproduct.[10]
Protocol 2: Work-up Procedure for Removal of Byproducts by Precipitation
This protocol is useful when the product has significantly different solubility properties from the byproducts.
Procedure:
-
After concentrating the reaction mixture, redissolve the crude residue in a minimal amount of a polar solvent in which the product is soluble (e.g., dichloromethane).
-
To this solution, add a larger volume of a non-polar solvent in which the byproducts (TPPO and diethyl hydrazinedicarboxylate) are poorly soluble (e.g., diethyl ether or hexane).[1][7]
-
Stir the resulting suspension at room temperature or cool to 0 °C to maximize precipitation.
-
Collect the precipitated byproducts by filtration.
-
Wash the precipitate with a small amount of the non-polar solvent.
-
Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.
Visualizing Workflows and Logic
Diagram 1: General Experimental Workflow for the Mitsunobu Reaction
Caption: A streamlined workflow for a typical Mitsunobu reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Mitsunobu reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Hydrazine Byproducts in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the formation of hydrazine (B178648) byproducts in their experiments. Hydrazine is a critical reagent in many synthetic pathways but is also a potential genotoxic impurity (PGI), making its control a crucial aspect of process safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of hydrazine byproducts I should be aware of?
A1: The most common byproducts include:
-
Azines: Formed when the initial hydrazone product reacts with a second molecule of the carbonyl starting material. This is especially prevalent when there is an insufficient excess of hydrazine.
-
Reduction Products (e.g., Alkanes): In reactions like the Wolff-Kishner reduction, elevated temperatures can cause the desired hydrazone intermediate to be fully reduced to the corresponding alkane.[1]
-
Substituted Hydrazines: In reactions involving ethylene (B1197577) oxide, for instance, consecutive side reactions can lead to the formation of di- and tri-substituted hydrazine impurities, such as 1,2-bis(β-hydroxyethyl) hydrazine.
Q2: Why is controlling residual hydrazine so critical in pharmaceutical development?
A2: Hydrazine is classified as a genotoxic impurity and a probable human carcinogen. Regulatory bodies like the FDA have stringent limits on such impurities in active pharmaceutical ingredients (APIs). Therefore, controlling hydrazine residuals to the lowest possible levels is essential for patient safety and regulatory approval.
Q3: What is the most important factor in preventing azine byproduct formation?
A3: Stoichiometry is the most critical factor. Using a sufficient molar excess of hydrazine relative to the carbonyl compound can significantly suppress the formation of azines by ensuring the carbonyl compound is consumed before it can react with the hydrazone intermediate. Ratios of 2.8 to 6 equivalents of hydrazine are often recommended.
Q4: Can reaction temperature influence the type of byproduct formed?
A4: Yes, temperature plays a significant role. For instance, the Wolff-Kishner reduction requires high temperatures (often around 200°C) to proceed to the alkane. If the hydrazone is the desired product, avoiding excessively high temperatures is crucial to prevent its further reduction. The decomposition of hydrazine itself is also faster at higher temperatures.[2]
Q5: How can I remove unreacted hydrazine after my reaction is complete?
A5: Unreacted hydrazine can be "quenched" or removed during the workup phase. Common methods include:
-
Reaction with a Scavenger: Adding a simple ketone like acetone (B3395972) can convert the residual hydrazine into acetone azine, which is often easier to remove.[3]
-
Aqueous Extraction: Hydrazine is water-soluble and can be removed by washing the organic reaction mixture with a slightly acidic aqueous solution, such as ammonium (B1175870) chloride.[3]
-
Polymer-Supported Scavengers: Scavenger resins can be used to covalently bind and remove excess reagents through simple filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Hydrazone Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Azine Byproduct Formation: Molar ratio of hydrazine to carbonyl is too low. 3. Unfavorable pH: Reaction equilibrium is not optimal. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and extend the reaction time or slightly increase the temperature as needed. 2. Adjust Stoichiometry: Increase the molar excess of hydrazine hydrate (B1144303) to at least 2.8 equivalents. 3. pH Control: For hydrazone formation, adjust the pH to an optimal range of 4.5-6.0 using a catalytic amount of a weak acid (e.g., acetic acid). |
| Presence of Unwanted Alkane Product | 1. Wolff-Kishner Reduction: Reaction temperature is too high, especially in the presence of a base. | 1. Temperature Control: Maintain a lower reaction temperature. If hydrazone is the desired product, avoid temperatures exceeding 100-120°C. The full reduction typically requires temperatures near 200°C. |
| Significant Amount of Azine Detected | 1. Insufficient Hydrazine: The initially formed hydrazone is reacting with remaining carbonyl compound. | 1. Increase Hydrazine Excess: Use a larger excess of hydrazine (e.g., 5-6 equivalents). 2. Slow Addition: Consider adding the carbonyl compound slowly to a solution of hydrazine to maintain an excess of hydrazine throughout the reaction. |
| Residual Hydrazine in Final Product | 1. Ineffective Quenching: The workup procedure did not adequately remove unreacted hydrazine. 2. Product Isolation Issues: Hydrazine may be trapped in the product crystals. | 1. Implement a Scavenger: During workup, add a scavenger like acetone to the reaction mixture before extraction to convert residual hydrazine to acetone azine. 2. Optimize Crystallization: Ensure slow and controlled crystallization to prevent the inclusion of impurities. Recrystallization of the final product may be necessary. |
Data on Reaction Condition Optimization
Optimizing reaction parameters is key to minimizing byproduct formation. The following table summarizes the impact of key variables on reaction outcomes.
| Parameter | Condition | Effect on Hydrazine Byproducts | Recommendation |
| Stoichiometry | Low Molar Ratio (e.g., 1:1 Hydrazine:Carbonyl) | Increased formation of azine byproducts. | Use a significant excess of hydrazine (2.8 to 6 equivalents) to favor hydrazone formation. |
| Stoichiometry | High Molar Ratio (e.g., >6:1 Hydrazine:Carbonyl) | Minimizes azine formation but requires efficient removal of excess hydrazine. | Optimal for minimizing azines, but requires a robust quenching/workup protocol. |
| Temperature | Low Temperature (e.g., 25-60°C) | Favors hydrazone formation; may require longer reaction times. | Ideal for isolating hydrazone intermediates. |
| Temperature | High Temperature (e.g., >150°C) | Promotes Wolff-Kishner reduction to alkanes and can increase the rate of hydrazine decomposition.[2][4] | Use only when the alkane is the desired product; otherwise, maintain lower temperatures. |
| pH | Acidic (pH 4.5-6.0) | Catalyzes the formation of hydrazones. | Add a catalytic amount of a weak acid like acetic acid for hydrazone synthesis. |
| pH | Basic | Required for the final reduction step in the Wolff-Kishner reaction. | Use a strong base (e.g., KOH) only when the goal is complete reduction to the alkane. |
Experimental Protocols
Protocol 1: Optimized Synthesis of a Hydrazone Intermediate
This protocol describes the synthesis of a hydrazone, focusing on conditions that minimize azine formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add hydrazine monohydrate (4.0 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux (e.g., 80-90°C).
-
Monitoring: Monitor the reaction progress using TLC. The reaction is complete when the starting carbonyl compound spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect the crystals by vacuum filtration.
-
If the product is soluble, proceed to Protocol 2 to quench residual hydrazine before solvent removal and further purification.
-
Protocol 2: Quenching and Removal of Excess Hydrazine
This protocol is for the workup phase to eliminate unreacted hydrazine.
-
Cooling: Cool the completed reaction mixture in an ice bath.
-
Scavenging: Slowly add acetone (2.0 equivalents relative to the initial amount of hydrazine) to the cooled mixture while stirring. Stir for 30 minutes. This converts residual hydrazine to acetone azine.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL).
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 3: Analytical Quantification of Residual Hydrazine
This protocol outlines a general method for detecting trace levels of hydrazine in a final product using HPLC after derivatization.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Derivatization: Add a solution of a derivatizing agent, such as 2-Hydroxy-1-Naphthalaldehyde (HNA), to the sample solution. This reaction attaches a chromophore to hydrazine, enhancing its detectability.
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution.
-
Detection: Set the UV detector to a wavelength appropriate for the hydrazone derivative (e.g., 406 nm for the HNA derivative).
-
Quantification: Calculate the hydrazine concentration by comparing the peak area of the derivative to a standard curve prepared with known concentrations of hydrazine.
-
Visualizations
Reaction Pathway for Hydrazone and Azine Formation
References
Technical Support Center: Diethyl Azodicarboxylate (DEAD)-Mediated Reactions
Welcome to the technical support center for Diethyl azodicarboxylate (DEAD)-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Mitsunobu reaction using DEAD?
A1: Low yields in Mitsunobu reactions can stem from several factors:
-
Reagent Quality: Ensure that the triphenylphosphine (B44618) (PPh₃) and DEAD are of high purity and have not degraded. DEAD is sensitive to light and should be stored properly.[1]
-
Anhydrous Conditions: The presence of water can consume the reagents and lead to the formation of byproducts. All glassware should be oven-dried, and anhydrous solvents are critical for the success of the reaction.[1][2]
-
Acidity of the Nucleophile: The pKa of the nucleophile is important. Very weakly acidic nucleophiles (pKa > 15) may not react efficiently.[3][4]
-
Steric Hindrance: Sterically hindered alcohols can be problematic, resulting in low yields or requiring modified conditions.[5]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. A slight excess of the Mitsunobu reagents is common.[1]
-
Order of Reagent Addition: The order of addition of reagents is crucial for a successful reaction. Typically, the alcohol, nucleophile, and PPh₃ are dissolved in a suitable solvent and cooled before the dropwise addition of DEAD.[2][6]
Q2: How can I improve the yield of a Mitsunobu reaction with a sterically hindered alcohol?
A2: For sterically hindered alcohols, a simple modification of the standard Mitsunobu procedure can significantly improve yields. Using 4-nitrobenzoic acid instead of benzoic or acetic acid as the acidic coupling partner has been shown to be effective.[5] Additionally, optimizing the solvent and employing a practical method for the removal of byproducts can lead to better outcomes.[5]
Q3: My reaction is complete, but I am having difficulty purifying my product from the byproducts, triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate. What are the best purification strategies?
A3: The purification of Mitsunobu reaction products is a well-known challenge.[7] Here are some effective strategies:
-
Crystallization: TPPO can often be removed by crystallization from a nonpolar solvent like diethyl ether or hexanes, where it is poorly soluble.[2]
-
Column Chromatography: This is a common method, but the byproducts can sometimes co-elute with the desired product. Dry loading the crude product onto the column is recommended.[8]
-
Acid-Base Extraction: If the product is not acid-sensitive, washing the reaction mixture with dilute hydrochloric acid can remove basic byproducts.[3]
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine (B1218219) oxide can be removed by simple filtration.[7][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Degraded Reagents | Use fresh, high-purity DEAD and PPh₃. DEAD is an orange-red liquid; if it is colorless, it may have decomposed.[10] |
| Presence of Water | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.[11] |
| Incorrect Order of Addition | Dissolve the alcohol, nucleophile, and PPh₃ in an anhydrous solvent, cool to 0 °C, and then add DEAD dropwise.[2][6] |
| Low Acidity of Nucleophile | Consider using a stronger acid as the nucleophile or adding a base to help deprotonate the nucleophile.[3] |
| Sterically Hindered Substrates | For hindered alcohols, consider using a more reactive phosphine or a different acidic partner like 4-nitrobenzoic acid.[5] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Solution |
| Anhydride Formation | The carboxylate anion is not basic enough to deprotonate the alcohol, leading it to react with another molecule of the carboxylic acid.[12] | Ensure the reaction conditions favor the formation of the alkoxyphosphonium intermediate.[12] |
| Acylated DEAD | A highly nucleophilic carboxylate can attack the phosphonium (B103445) intermediate, competing with the alcohol.[12] | Modify the nucleophilicity of the carboxylate or adjust the reaction conditions to favor alcohol attack. |
| Products from Alcohol Dehydrogenation | DEAD can act as a dehydrogenating agent, converting alcohols to aldehydes or ketones.[13] | This is more likely with certain alcohol substrates. Consider alternative synthetic routes if this is a major issue. |
Experimental Protocols
General Protocol for a Mitsunobu Reaction
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent), the carboxylic acid nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[1]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Slow Addition: Slowly add a solution of DEAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.[1] A color change to yellow-orange is typically observed.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography or crystallization to remove TPPO and the hydrazine (B178648) byproduct.[2]
Data on Optimization of Mitsunobu Reaction Conditions
The following table summarizes the optimization of a Mitsunobu reaction to achieve a high yield and enantioselectivity.
| Entry | PPh₃ (equiv.) | DEAD (equiv.) | Nucleophile (equiv.) | Solvent | Temperature | Yield (%) | ee (%) |
| 1 | 2 | 2 | 2 | THF | RT | 65 | >99 |
| 2 | 3 | 2 | 3 | THF | RT | 78 | >99 |
| 3 | 4 | 3 | 4 | THF | RT | 82 | >99 |
| 4 | 4 | 3 | 4 | Toluene | Reflux | 75 | >99 |
| 5 | 4 | 3 | 4 | DCM | Reflux | 60 | >99 |
| 6 | 4 | 3 | 4 | THF | Reflux | 88 | >99 |
Table adapted from a study on the synthesis of bepridil.[14]
Visual Guides
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the Explosive Hazard of Undiluted Diethyl Azodicarboxylate (DEAD)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the explosive hazards associated with undiluted Diethyl azodicarboxylate (DEAD). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue: My experiment requires the use of DEAD. What are the primary explosive hazards I need to be aware of?
Undiluted this compound is a shock and light-sensitive orange-red liquid that poses a significant explosion hazard.[1][2][3] It can decompose violently when heated above 100°C, especially under confinement.[1][4][5][6] Due to these risks, the shipment of pure DEAD by air is prohibited in the United States.[1][2] It is most commonly supplied and handled as a 40% solution in toluene (B28343) or adsorbed onto polystyrene particles to mitigate its explosive nature.[1][2]
Key Hazards:
-
Thermal Decomposition: Decomposes vigorously and may explode upon heating.[1][7]
-
Shock and Friction: Sensitive to physical impact and friction.[7]
-
Confinement: Heating under confinement dramatically increases the risk of explosion.[4][5][6]
-
Incompatible Materials: Reacts dangerously with strong acids, bases, oxidizing agents, and reducing agents.[4][5][7][8]
Issue: I have received a shipment of DEAD. How should I properly store it to minimize risks?
Proper storage of DEAD is critical to maintaining its stability and preventing accidents.
Storage Recommendations:
-
Temperature: Store in a cool, dry, and well-ventilated place, ideally refrigerated between 2-8°C.[1][3]
-
Light and Air: Protect from light and air.[3][6][8] Containers should be tightly sealed.[7][8]
-
Incompatibilities: Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4][5][7][8]
-
Container Integrity: Regularly inspect containers for any physical damage or leaks.[7]
Issue: What are the essential safety precautions I must take when handling DEAD in the laboratory?
Adherence to strict safety protocols is non-negotiable when working with DEAD.
Handling Procedures:
-
Ventilation: Always handle DEAD in a well-ventilated area or a chemical fume hood.[1][7]
-
Ignition Sources: Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[5][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
-
Avoid Neat DEAD: Whenever possible, use a diluted solution of DEAD (e.g., 40% in toluene) or DEAD adsorbed on a solid support.[1][2] Distillation of undiluted DEAD should be avoided due to the risk of explosion.[7]
-
Temperature Control: For reactions involving DEAD, such as the Mitsunobu reaction, maintain strict temperature control and avoid rapid heating.[1]
Issue: A small spill of a 40% DEAD solution has occurred in the fume hood. What is the correct emergency procedure?
Prompt and correct response to a spill is crucial to prevent escalation.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.
-
Ventilation: Ensure the fume hood is functioning correctly to contain vapors.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary and you are trained to do so.[9]
-
Containment: For liquid spills, use inert absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[5][7] Do not use combustible materials.
-
Clean-up: Use spark-free tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.[9]
Frequently Asked Questions (FAQs)
Q1: Can I prepare my own undiluted this compound?
While laboratory synthesis of DEAD is possible, it is a hazardous process.[2][10] The synthesis involves the oxidation of diethyl hydrazodicarboxylate, and over-chlorination or inadequate washing can leave behind explosive impurities, leading to detonation during distillation.[7][11] It is strongly recommended to purchase a stabilized solution from a reputable supplier.[1][3]
Q2: What are the signs of DEAD decomposition?
The decomposition of DEAD can be self-accelerating and may produce a large volume of gas.[7] Visual cues are not reliable indicators of instability. The primary sign of decomposition is a rapid increase in temperature. Therefore, temperature monitoring during reactions is critical.
Q3: Are there safer alternatives to DEAD for the Mitsunobu reaction?
Yes, due to the safety hazards associated with DEAD, its use has been declining in favor of alternatives.[2][10] Diisopropyl azodicarboxylate (DIAD) is a commonly used, more stable substitute.[12] Other reagents like (cyanomethylene)trimethylphosphorane (CMMP) and (cyanomethylene)tributylphosphorane (CMBP) have also been developed.[12]
Q4: How does the concentration of DEAD in a solvent affect its explosive hazard?
The concentration of DEAD in a solvent directly correlates with its instability.[13] Higher concentrations of DEAD in solvents like toluene exhibit a greater heat of decomposition and are therefore more hazardous.[13] Even a 40% solution in toluene can exhibit violent decomposition under certain test conditions.[13]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Appearance | Orange to red liquid | [1][2] |
| Molecular Formula | C₆H₁₀N₂O₄ | [2] |
| Molar Mass | 174.156 g·mol⁻¹ | [2] |
| Density | 1.11 g/cm³ | [2] |
| Melting Point | 6 °C (43 °F; 279 K) | [2] |
| Boiling Point | 104.5 °C (220.1 °F; 377.6 K) at 12 mmHg | [2] |
| Decomposition Temp. | > 100 °C | [1][7] |
| Flash Point | 85 °C | [4][6] |
Table 2: Thermal Decomposition Data for Azodicarboxylates
| Substance | Heat of Decomposition (J/g) | Onset Temperature Range (°C at various heating rates) | Reference |
| DEAD (neat) | -1466 | 80 - 150 | [13] |
| DIAD (neat) | Not specified | 150 - 250 | [13] |
| Di-tert-butyl-AD (neat) | Not specified | 80 - 150 | [13] |
Note: A more negative heat of decomposition indicates a more energetic decomposition.
Experimental Protocols
Key Experiment: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of decomposition of a this compound sample to assess its thermal hazard.
Methodology:
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh a small sample (typically 2-5 mg) into a pressure-tight stainless steel crucible.[13] Using a pressure-tight crucible is crucial for analyzing energetic materials to contain any potential explosion.
-
Hermetically seal the crucible.
-
Prepare an empty, sealed crucible of the same type to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference crucibles into the DSC cell.
-
Set the experimental parameters:
-
Starting Temperature: Well below the expected decomposition temperature (e.g., 30°C).
-
Ending Temperature: Sufficiently above the decomposition temperature to ensure the entire event is captured (e.g., 300°C).
-
Heating Rate: A typical heating rate is 5 K/min. Multiple heating rates (e.g., 2, 5, 10, 20 K/min) can be used to study the kinetics of decomposition.[13]
-
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak corresponding to the decomposition of DEAD.
-
Determine the onset temperature of decomposition, which is the temperature at which the decomposition begins.
-
Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH) in Joules per gram (J/g).[13] A higher (more negative) value indicates a more energetic and hazardous decomposition.
-
Visualizations
Caption: Decision workflow for handling undiluted DEAD.
Caption: Emergency response workflow for a DEAD spill.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. research.uga.edu [research.uga.edu]
- 5. fishersci.com [fishersci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Diethyl_azodicarboxylate [chemeurope.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. tainstruments.com [tainstruments.com]
Technical Support Center: Purification Strategies for Post-Reaction Cleanup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing common byproducts from their reactions, specifically focusing on triphenylphosphine (B44618) oxide (TPPO) and the reduced form of diethyl azodicarboxylate (DEAD).
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from reaction mixtures often challenging?
A1: Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be problematic due to its high polarity, which often leads to co-elution with polar products during column chromatography, and its tendency to be soluble in many common organic solvents.[1][2] On a large scale, traditional chromatographic purification becomes impractical, necessitating alternative removal strategies.[1][3][4]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for removing TPPO from a reaction mixture can be broadly categorized as:
-
Precipitation/Crystallization: This method relies on the low solubility of TPPO in certain non-polar solvents or the formation of insoluble complexes with metal salts.[2][5]
-
Chromatography: This includes simple techniques like silica (B1680970) plug filtration for non-polar products, as well as more advanced methods.[6][7]
-
Scavenging: This involves the use of solid-supported reagents, known as scavenger resins, that selectively bind to TPPO, allowing for its removal by filtration.[1]
Q3: How do I choose the most suitable method for my specific reaction?
A3: The optimal method for TPPO removal depends on several factors, including the properties of your desired product (polarity, stability), the solvent used in your reaction, and the scale of the reaction. The decision-making process can be guided by the following workflow:
Q4: What is "reduced DEAD" and why is it also a purification challenge?
A4: "Reduced DEAD" refers to diethyl hydrazodicarboxylate, the byproduct formed from this compound (DEAD) during the course of a Mitsunobu reaction. Similar to TPPO, it can be challenging to remove from the reaction mixture due to its polarity and solubility. Often, it is removed along with TPPO through co-precipitation.[3]
Q5: Are there methods to specifically remove reduced DEAD?
A5: While many methods focus on the concurrent removal of TPPO and reduced DEAD, some strategies can be employed to target the hydrazine (B178648) byproduct. These include:
-
Chromatography: Adjusting the mobile phase, for instance, from a hexane/ethyl acetate (B1210297) system to a hexane/diethyl ether system, may improve separation.[8]
-
Alternative Reagents: Employing modified versions of DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), can result in a hydrazine byproduct that is more easily removed by filtration.[9]
Troubleshooting Guides
Issue 1: Triphenylphosphine oxide is co-eluting with my product during column chromatography.
-
Solution A: Silica Plug Filtration (for non-polar products): If your product is relatively non-polar, a rapid silica plug filtration can be highly effective. The highly polar TPPO will adsorb strongly to the silica, while your less polar product can be eluted with a non-polar solvent.
-
Protocol: Concentrate the crude reaction mixture and suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane, hexane, or a hexane/ether mixture). Pass this suspension through a short column ("plug") of silica gel. Elute your product with a slightly more polar solvent, such as diethyl ether, leaving the TPPO adsorbed on the silica.[5][6][7][10] This process may need to be repeated for optimal purity.[6][10]
-
-
Solution B: Precipitation with a Metal Salt: For more polar products, precipitation of TPPO as an insoluble metal complex is a powerful technique.
-
Principle: TPPO acts as a Lewis base and forms insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[5]
-
Protocol (using ZnCl₂): Dissolve the crude reaction mixture in ethanol (B145695). Add a 1.8 M solution of ZnCl₂ in warm ethanol (typically 2 equivalents relative to the triphenylphosphine used). Stir the mixture to induce the precipitation of the white ZnCl₂(TPPO)₂ adduct. The precipitate can then be removed by filtration.[2][5][11]
-
Issue 2: Both my product and TPPO are precipitating from a non-polar solvent.
-
Solution: Adjust Solvent System and Temperature: This indicates that the solubility difference between your product and TPPO is not sufficiently large in the chosen solvent.
-
Solvent Screening: Experiment with different non-polar solvents or solvent mixtures. TPPO is known to be poorly soluble in cyclohexane, petroleum ether, and hexane.[2]
-
Temperature Control: Slowly cooling the solution can promote the selective crystallization of TPPO.
-
Concentration: Try using a more dilute solution to prevent the co-precipitation of your product.
-
Issue 3: I want to remove both TPPO and reduced DEAD after a Mitsunobu reaction without chromatography.
-
Solution: Co-precipitation by Cooling: In many cases, TPPO and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate) can be co-precipitated.
-
Protocol: After the Mitsunobu reaction, cooling the reaction mixture, often with continued stirring, can induce the precipitation of a complex of TPPO and the reduced azodicarboxylate. This solid can then be removed by filtration.[3]
-
Quantitative Data on TPPO Removal
| Method | Reagent/Solvent | TPPO Removal Efficiency | Reference |
| Precipitation | ZnCl₂ in Ethanol | >95% | [11] |
| Precipitation | ZnCl₂ in Ethyl Acetate | >95% | [11] |
| Precipitation | ZnCl₂ in Isopropyl Acetate | >95% | [11] |
| Precipitation | ZnCl₂ in Isopropanol | >95% | [11] |
| Precipitation | ZnCl₂ in THF | ~85-90% | [11] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is suitable for removing TPPO from reactions containing polar products.[11]
-
Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.
-
Stirring and Filtration: Stir the mixture for a couple of hours. Scraping the inside of the flask can help to induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.[2][5] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.
-
Removal of Excess ZnCl₂: Concentrate the filtrate. If necessary, the residue can be slurried in acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride, which can then be removed by filtration.[11]
Protocol 2: Silica Plug Filtration for Non-Polar Products
This is a rapid method for removing the highly polar TPPO from less polar products.[5][6][7]
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Preparation of Silica Plug: Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration and Elution: Pass the suspension of the crude product through the silica plug. Elute the desired product with a suitable non-polar solvent or a slightly more polar mixture (e.g., hexane/ether). The more polar TPPO will remain adsorbed to the silica.
-
Repeat if Necessary: For higher purity, this process can be repeated.[6][10]
Protocol 3: Removal of TPPO and Reduced DEAD by Co-Precipitation
This method is particularly useful for the purification of Mitsunobu reactions.[3]
-
Reaction Completion: Once the Mitsunobu reaction is deemed complete, begin to cool the reaction mixture.
-
Cooling and Stirring: Cool the reaction mixture to a lower temperature (e.g., 0 °C or below) while stirring continuously.
-
Precipitation: A solid, which is a complex of TPPO and the reduced azodicarboxylate (e.g., TPPO-H₂DIAD), should precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of the cold reaction solvent. The filtrate contains the desired product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by crystallization from a suitable solvent like isopropanol).[3]
Protocol 4: Scavenging of TPPO with Merrifield Resin
This method utilizes a functionalized polystyrene resin to remove TPPO by filtration.[1]
-
Resin Preparation: In a flask, combine high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide in a solvent such as acetone. Stir the mixture to generate the more reactive iodinated resin in situ.
-
Scavenging: Add the crude reaction mixture containing TPPO to the prepared resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. An overnight reaction is often sufficient.
-
Filtration: Filter the mixture to remove the resin, which is now bound to the TPPO.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to ensure complete recovery of the desired product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. shenvilab.org [shenvilab.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on Diethyl azodicarboxylate reaction efficiency
This guide provides troubleshooting advice and frequently asked questions regarding the critical role of solvent selection in optimizing the efficiency and outcome of reactions involving Diethyl azodicarboxylate (DEAD), most notably the Mitsunobu reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Mitsunobu reaction is sluggish or providing a low yield. Could the solvent be the problem?
A1: Yes, solvent choice is a critical factor. The efficiency of a Mitsunobu reaction is highly dependent on the solvent's properties. Studies have shown that nonpolar solvents often lead to faster reactions and higher yields.[1] This is because polar solvents can accelerate competitive side pathways, such as the formation of acylated DEAD, while slowing down the desired product formation.[1] If you are experiencing low yields or slow conversion, consider switching from a polar solvent (like acetonitrile (B52724) or dichloromethane) to a nonpolar one like Tetrahydrofuran (THF) or Toluene (B28343).[1][2]
Q2: I'm observing a significant amount of byproducts, like diethyl hydrazodicarboxylate and triphenylphosphine (B44618) oxide. How does solvent choice affect their formation and removal?
A2: Byproduct formation is inherent to the Mitsunobu reaction, but solvent choice can influence their prevalence and the ease of their removal.
-
Formation : The primary mechanism can be influenced by solvent polarity.[1] Using an optimal solvent like THF can favor the desired reaction pathway, minimizing side reactions.
-
Removal : The solubility of byproducts is a key consideration for purification. Triphenylphosphine oxide and diethyl hydrazodicarboxylate are notoriously difficult to remove via chromatography. A common strategy involves choosing a solvent system for the reaction (e.g., THF) and then, after the reaction, switching to a different solvent (like diethyl ether) in which the byproducts are insoluble, allowing them to be removed by filtration.[3] It is critical to completely remove the reaction solvent (e.g., THF) under high vacuum before precipitation, as residual solvent can prevent successful removal of the byproducts.[3]
Q3: What are the most commonly recommended solvents for DEAD-mediated reactions?
A3: Tetrahydrofuran (THF) is the most frequently used solvent for Mitsunobu reactions.[4][5] Other common solvents include toluene, diethyl ether, dichloromethane (B109758) (DCM), and 1,4-dioxane.[2][4] Toluene and THF are often reported to give the best results.[2] The choice depends on substrate solubility, reaction temperature, and desired outcome. For sterically hindered alcohols, THF has been shown to be an improvement over benzene.[3]
Q4: My starting materials have poor solubility in standard nonpolar solvents like THF. What are my options?
A4: If your alcohol or nucleophile has poor solubility, you may need to explore other solvent systems. While highly polar solvents like DMF are sometimes used, they can negatively impact the reaction rate.[2] A better approach might be to use a co-solvent system. For instance, you could use a primary nonpolar solvent like toluene and add a minimal amount of a more polar solvent to aid solubility. When facing solubility issues, it is crucial to run small-scale test reactions to find an optimal solvent or solvent mixture before proceeding to a larger scale.[6]
Q5: How does the solvent affect the stereochemical outcome of the reaction?
A5: The Mitsunobu reaction is valued for its ability to proceed with a clean inversion of stereochemistry at the alcohol's chiral center, consistent with an S\textsubscript{N}2 mechanism.[7] The choice of solvent can impact the ratio of inversion to retention. For example, in one study of a catalytic Mitsunobu reaction, ether-based and hydrocarbon solvents (1,4-dioxane, toluene) provided a high degree of inversion, whereas chlorinated solvents resulted in a lower inversion ratio despite good overall yields.[8][9] Acetonitrile also gave a poor inversion ratio.[8][9] Therefore, if stereochemical inversion is critical, solvents like THF or toluene are preferred.
Data Presentation: Solvent Effects on Reaction Outcome
The following table summarizes data from a study on a catalytic Mitsunobu reaction, illustrating how solvent choice affects both the total yield and the stereochemical integrity of the product.
| Solvent Class | Solvent | Total Yield (%) | Inversion Ratio (%) |
| Ether | THF | 50 | 97 |
| 1,4-Dioxane | 84 | 97 | |
| CPME | 91 | 96 | |
| MTBE | 83 | 96 | |
| Hydrocarbon | n-Hexane | 75 | 96 |
| Toluene | 81 | 95 | |
| Polar Aprotic | Acetonitrile | 74 | 82 |
| Chlorinated | 1,2-Dichloroethane | 82 | 87 |
| Dichloromethane | 88 | 89 | |
| Data adapted from a study on the catalytic Mitsunobu reaction between (R)-1-(p-tolyl)ethanol and 4-nitrobenzoic acid.[8][9] |
Experimental Protocols
General Protocol for a Mitsunobu Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation : In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq.), the acidic nucleophile (e.g., carboxylic acid, 1.1 - 1.5 eq.), and triphenylphosphine (PPh₃, 1.1 - 1.5 eq.) in anhydrous solvent (typically THF, ~0.1-0.2 M concentration).[3][4]
-
Solvent Note: THF is the most common choice.[4] Ensure the solvent is anhydrous, as water can consume the reagents.
-
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.[4] Maintaining a low temperature during the addition of DEAD is crucial as the initial reaction is exothermic.[3]
-
DEAD Addition : Add the this compound (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 - 1.5 eq.) dropwise to the stirred solution. The DEAD is typically added as a solution in the same anhydrous solvent.[4] Maintain the internal temperature below 10 °C during the addition.[3] A characteristic color change from orange-red to yellow or colorless indicates consumption of the DEAD.[10]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (typically 4-24 h) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).[11]
-
Workup & Purification :
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
Redissolve the residue in a solvent like diethyl ether, in which the byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate) have low solubility.[3]
-
Stir the suspension and cool it to induce precipitation. The mixture can be stored overnight to maximize precipitation.[3]
-
Filter the white solid byproducts and wash the filter cake with cold ether/hexane.
-
The filtrate contains the desired product and can be further purified by flash column chromatography.
-
Visualizations
Troubleshooting Workflow for DEAD Reactions
Caption: Troubleshooting flowchart for optimizing a failing DEAD-mediated reaction.
Solvent Influence on Mitsunobu Reaction Pathway
Caption: Relationship between solvent polarity and Mitsunobu reaction outcomes.
References
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]
- 9. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Diethyl Azodicarboxylate (DEAD) Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving Diethyl Azodicarboxylate (DEAD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and implementing appropriate analytical techniques for real-time and offline reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor reactions involving DEAD?
Monitoring reactions that use DEAD, such as the widely used Mitsunobu reaction, is crucial for several reasons. It allows for the determination of reaction completion, which helps in avoiding unnecessary heating or extended reaction times that can lead to side product formation. Real-time monitoring can also provide insights into reaction kinetics, help identify reactive intermediates, and ensure the desired product is being formed, ultimately leading to process optimization and improved yields.
Q2: What are the most common techniques for monitoring DEAD-involved reactions?
The most common techniques include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P), High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Q3: How do I choose the best monitoring technique for my specific reaction?
The choice of technique depends on several factors, including the need for real-time data, the chemical properties of the reactants and products (e.g., presence of chromophores or NMR-active nuclei), the equipment available, and the level of quantitative detail required. The workflow diagram below provides a guide for selecting an appropriate technique.
Q4: Can I visually monitor the progress of a Mitsunobu reaction?
Yes, to some extent. This compound (DEAD) is an orange-red liquid. As the reaction proceeds and DEAD is consumed, the characteristic color of the reaction mixture fades to yellow or colorless. This color change can serve as a rough visual indicator of reaction progress.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate.[1] |
| The eluent is too polar. | Decrease the polarity of the mobile phase. | |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. | |
| Spots are not moving from the baseline (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent.[2] |
| Spots are running with the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[2] |
| Triphenylphosphine (B44618) oxide (TPPO) byproduct co-elutes with the desired product. | The polarity of the mobile phase is not optimal for separating the two compounds. | Try a different solvent system. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point; adjust the ratio to achieve better separation. Consider using a two-dimensional TLC if separation is particularly difficult. |
| No spots are visible under UV light. | The compounds are not UV-active. | Use a visualization stain, such as potassium permanganate (B83412) or iodine, to visualize the spots.[3] |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution and broad peaks in the spectrum. | The reaction mixture is not homogeneous. | Ensure the sample is well-mixed before analysis. If solid byproducts like triphenylphosphine oxide have precipitated, this can affect the magnetic field homogeneity. |
| Paramagnetic impurities are present. | Filter the NMR sample through a small plug of silica (B1680970) or celite to remove any solid impurities. | |
| Difficulty in quantifying species due to overlapping signals in ¹H NMR. | The proton signals of reactants, products, and byproducts are in the same region of the spectrum. | Utilize ³¹P NMR spectroscopy to monitor the disappearance of triphenylphosphine and the appearance of triphenylphosphine oxide. This often provides a cleaner spectrum for monitoring the reaction progress.[4] |
| Signal-to-noise ratio is too low for accurate integration. | The concentration of the species of interest is too low. | Increase the number of scans to improve the signal-to-noise ratio. Ensure that the relaxation delay is appropriately set for quantitative measurements.[5] |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting retention times. | The mobile phase composition is changing. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[6] |
| The column temperature is fluctuating. | Use a column oven to maintain a constant temperature.[6] | |
| Peak fronting or tailing. | The sample is overloaded. | Dilute the sample before injection.[7] |
| The sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible.[8] | |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase or add an ion-pairing agent if dealing with ionizable compounds. | |
| High backpressure. | The column or guard column is clogged with particulates. | Filter all samples and mobile phases before use. Replace the guard column or filter if necessary.[9] |
| The mobile phase has precipitated in the system. | Ensure the mobile phase components are soluble in all proportions used. Flush the system with a compatible solvent. |
Quantitative Data for Reaction Monitoring
The following tables provide key quantitative data for monitoring a typical Mitsunobu reaction using various analytical techniques.
Table 1: ³¹P NMR Chemical Shifts
| Compound | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| Triphenylphosphine (PPh₃) | ~ -5 to -6 | Disappears as the reaction progresses. |
| Triphenylphosphine Oxide (TPPO) | ~ 25 to 35 | Appears as the reaction progresses.[10] |
| Betaine Intermediate (Ph₃P⁺-N⁻(CO₂Et)N⁻HCO₂Et) | ~ 42 to 45 | A key intermediate that is often observable.[11] |
| Alkoxyphosphonium Salt (Ph₃P⁺-OR) | ~ 50 to 80 | The chemical shift can be highly dependent on the solvent and the nature of the alcohol.[12] |
Table 2: Key IR Absorption Bands
| Compound / Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Notes |
| This compound (DEAD) | ~ 1750-1780 (C=O stretch) | Disappears as the reaction proceeds. |
| ~ 1580 (N=N stretch) | A weak band that also disappears. | |
| Alcohol | ~ 3200-3600 (O-H stretch, broad) | Disappears as the reaction proceeds. |
| Ester Product | ~ 1735-1750 (C=O stretch) | Appears as the reaction progresses. |
| Triphenylphosphine Oxide (TPPO) | ~ 1190 (P=O stretch) | Appears as the reaction progresses. |
Table 3: UV-Vis Absorption Data
| Compound | Approximate λmax (nm) | Notes |
| This compound (DEAD) | ~ 400 | The disappearance of this absorption, which is responsible for the orange-red color, can be monitored. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Draw a baseline on a TLC plate with a pencil.
-
Spotting: On the baseline, spot a reference sample of the starting alcohol, a co-spot (starting alcohol and reaction mixture), and the reaction mixture.
-
Development: Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp and/or with an appropriate stain (e.g., potassium permanganate).
-
Analysis: The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane. The appearance of a new spot corresponds to the product.
Protocol 2: Monitoring by ³¹P NMR Spectroscopy
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard ³¹P NMR experiment. A proton-decoupled experiment is typically used.
-
Data Acquisition: Acquire the ³¹P NMR spectrum.
-
Analysis: Monitor the disappearance of the triphenylphosphine peak (around -5 ppm) and the appearance of the triphenylphosphine oxide peak (around 30 ppm). The ratio of the integrals of these two peaks can be used to determine the reaction conversion.
Protocol 3: In-situ Monitoring by FTIR Spectroscopy
-
Setup: Use an in-situ FTIR probe immersed in the reaction vessel.[13][14]
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and starting materials (excluding DEAD).
-
Reaction Initiation: Add DEAD to the reaction mixture to initiate the reaction.
-
Data Collection: Collect FTIR spectra at regular intervals throughout the reaction.
-
Analysis: Monitor the decrease in the intensity of the characteristic absorption bands of the starting materials (e.g., O-H stretch of the alcohol, C=O stretch of DEAD) and the increase in the intensity of the product bands (e.g., ester C=O stretch).
Workflow and Logic Diagrams
Caption: A decision-making workflow for selecting an appropriate monitoring technique for DEAD reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD) for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Mitsunobu reaction stands as a cornerstone for the stereospecific conversion of alcohols to a wide array of functional groups. Central to this reaction are the azodicarboxylate reagents, with Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD) being the most prominent. The choice between these two reagents can significantly impact reaction efficiency, safety, and purification processes. This guide provides an objective, data-driven comparison of DEAD and DIAD to inform reagent selection in research and development settings.
At a Glance: Key Property Comparison
Both DEAD and DIAD are effective reagents for the Mitsunobu reaction, facilitating the conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives.[1][2] The fundamental difference lies in their alkyl ester groups, which influence their physical properties, stability, and reactivity.
| Property | This compound (DEAD) | Diisopropyl Azodicarboxylate (DIAD) | Reference(s) |
| Molecular Formula | C₆H₁₀N₂O₄ | C₈H₁₄N₂O₄ | [3][4] |
| Molecular Weight | 174.15 g/mol | 202.21 g/mol | [3][4] |
| Appearance | Orange-red liquid | Orange-red liquid | [4][5] |
| Key Hazard | Toxic, shock-sensitive, thermally unstable, explosive upon heating | Thermally unstable, can undergo self-accelerating decomposition | [5][6][7] |
| Storage | Typically sold and stored as a 40% solution in toluene | Generally considered more stable than DEAD | [3][8] |
Performance in the Mitsunobu Reaction: A Comparative Analysis
The efficacy of DEAD and DIAD in the Mitsunobu reaction is often comparable, though DIAD is frequently favored for specific advantages. DIAD's bulkier isopropyl groups can reduce the formation of undesired hydrazide byproducts, which sometimes complicate purification when using DEAD.[9][10]
While direct, extensive side-by-side comparative studies across a wide range of substrates are not readily consolidated in the literature, data from studies on related azodicarboxylates suggest that the yields are often very similar. For instance, a study by Lipshutz and coworkers on Di-(p-chlorobenzyl)azodicarboxylate (DCAD) compared its performance against DEAD, noting that DCAD's efficiency is comparable to both DEAD and DIAD.[5] The following data, adapted from this study, illustrates the typical high yields achievable with these types of reagents under Mitsunobu conditions.
| Entry | Alcohol | Nucleophile | Product | Yield with DEAD (%) |
| 1 | Benzyl alcohol | 2,6-Dimethoxybenzoic acid | Benzyl 2,6-dimethoxybenzoate | 91 |
| 2 | Benzyl alcohol | p-Nitrophenol | Benzyl p-nitrophenyl ether | 93 |
| 3 | (R)-(-)-2-Octanol | Phthalimide | (S)-(+)-N-(2-Octyl)phthalimide | 82 |
| 4 | Geraniol | Phthalimide | N-Geranylphthalimide | 88 |
| 5 | Cinnamyl alcohol | N-Hydroxyphthalimide | N-(Cinnamyloxy)phthalimide | 91 |
Data adapted from Lipshutz, B. H., et al. Org. Lett. 2006, 8 (22), 5069–5072, which compares DEAD with DCAD, a reagent with performance comparable to DIAD.[5]
Experimental Protocol: Representative Mitsunobu Esterification
This protocol provides a general procedure for the esterification of a secondary alcohol using either DEAD or DIAD.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Carboxylic Acid (1.5 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
DEAD or DIAD (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1–0.2 M concentration relative to the alcohol).
-
Cool the resulting solution to 0 °C using an ice bath.[11]
-
Slowly add the DEAD or DIAD (1.5 eq) dropwise to the cooled solution over several minutes. A color change from orange-red to yellow is often observed as the reaction progresses.[6][11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for several hours (typically 6-24 hours) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue contains the desired product, triphenylphosphine oxide, and the dialkyl hydrazodicarboxylate byproduct.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired ester from the byproducts.
Visualizing the Process and Comparison
To better illustrate the experimental sequence and the key decision factors between DEAD and DIAD, the following diagrams are provided.
Caption: A typical experimental workflow for the Mitsunobu reaction.
Caption: Key decision factors when choosing between DEAD and DIAD.
Safety and Handling Considerations
A critical differentiator between DEAD and DIAD is their safety profile. DEAD is notoriously hazardous; it is toxic, shock-sensitive, and thermally unstable, with the potential to explode upon heating.[5][6] For this reason, it is almost exclusively supplied and handled as a solution, typically 40% in toluene.[3]
DIAD, while still an energetic compound that can undergo self-accelerating decomposition, is generally considered to be more stable than DEAD.[7][8] This enhanced stability is attributed to the bulkier isopropyl groups.[8] The decreased hazard associated with DIAD has led to its widespread adoption as a safer alternative to DEAD in many laboratories.[7]
Conclusion and Recommendations
Both DEAD and DIAD are highly effective reagents for facilitating the Mitsunobu reaction. While their performance in terms of product yield is often comparable, the choice between them should be guided by considerations of safety and ease of purification.
-
This compound (DEAD) remains a viable reagent, particularly when cost is a primary concern and appropriate safety infrastructure is in place to handle its explosive and toxic nature.
-
Diisopropyl Azodicarboxylate (DIAD) is the recommended reagent for general use due to its superior safety profile and the tendency for its sterically hindered structure to minimize problematic side reactions, often leading to a more straightforward purification process.[9][10]
For drug development professionals and researchers working on scale-up syntheses, the improved safety and handling characteristics of DIAD make it the more prudent and often preferred choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Reactivity of DEAD and Other Azo-Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Mitsunobu reaction stands as a cornerstone for the stereospecific conversion of alcohols to a wide array of functionalities. Central to this reaction is the choice of the azo-reagent, which plays a critical role in the reaction's efficiency, scope, and the ease of product purification. Diethyl azodicarboxylate (DEAD) has historically been the go-to reagent; however, concerns over its safety and handling have spurred the development of numerous alternatives. This guide provides an objective comparison of the reactivity of DEAD with other common azo-reagents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their synthetic needs.
Overview of Azo-Reagents in the Mitsunobu Reaction
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a compound with an acidic proton (pKa ≤ 15), in the presence of a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃) and an azo-reagent.[1] The azo-reagent acts as the primary oxidant in the catalytic cycle, activating the alcohol for nucleophilic attack. While DEAD has been widely used, its hazardous nature, being both toxic and potentially explosive, has led to its gradual replacement by safer and more user-friendly alternatives.[2][3]
Quantitative Comparison of Azo-Reagent Performance
The choice of azo-reagent can significantly impact reaction outcomes. The following tables summarize the performance of DEAD and its common alternatives—Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP), and Di-p-chlorobenzyl azodicarboxylate (DCAD)—in the Mitsunobu reaction under various conditions.
Table 1: General Comparison of Common Azo-Reagents
| Reagent | Acronym | Physical Form | Key Advantages | Key Disadvantages |
| This compound | DEAD | Orange-red liquid | High reactivity, well-established | Toxic, potentially explosive, difficult byproduct removal |
| Diisopropyl azodicarboxylate | DIAD | Colorless liquid | Safer alternative to DEAD | Byproduct removal can be challenging |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Yellow crystalline solid | Effective for less acidic nucleophiles (pKa > 11) | Byproduct removal can be challenging |
| Di-p-chlorobenzyl azodicarboxylate | DCAD | Orange solid | Stable, non-explosive, byproduct easily removed by filtration | Less common, may require synthesis |
Table 2: Comparative Yields in Mitsunobu Esterification
This table presents a comparison of isolated yields for the esterification of various alcohols with benzoic acid using different azo-reagents.
| Alcohol | Nucleophile | Azo-Reagent | Phosphine | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | 2,6-Dimethoxybenzoic acid | DEAD | PPh₃ | THF | - | ~95 | [4] |
| Benzyl alcohol | 2,6-Dimethoxybenzoic acid | DIAD | PPh₃ | THF | - | ~95 | [4] |
| Benzyl alcohol | 2,6-Dimethoxybenzoic acid | DCAD | PPh₃ | CH₂Cl₂ | - | ~95 | [4] |
| (S)-(-)-2-Octanol | Benzoic acid | DEAD | PPh₃ | THF | 16 | 85 | [5] |
| (S)-(-)-2-Octanol | Benzoic acid | ADDP | PS-PPh₃ | THF | 16 | 81 | [5] |
| Geraniol | Benzoic acid | DEAD | PPh₃ | THF | - | 92 | [4] |
| Geraniol | Benzoic acid | DCAD | PPh₃ | CH₂Cl₂ | - | 91 | [4] |
Table 3: Reactivity with Less Acidic Nucleophiles
ADDP is particularly effective for nucleophiles with higher pKa values, where DEAD and DIAD often fail or give low yields.[6][7]
| Alcohol | Nucleophile (pKa) | Azo-Reagent | Phosphine | Solvent | Yield (%) | Reference |
| 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 3-hydroxypyridine (~11-13) | DEAD | PS-PPh₃ | THF | 54 | [7] |
| 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 3-hydroxypyridine (~11-13) | ADDP | PS-PPh₃ | THF | 81 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
General Procedure for Mitsunobu Reaction with DEAD or DIAD
To a solution of the alcohol (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of DEAD or DIAD (1.2 eq.) in THF is added dropwise.[6] The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to remove the triphenylphosphine oxide and the hydrazinedicarboxylate byproducts.[8]
Modified Mitsunobu Protocol with ADDP and Polymer-Supported Triphenylphosphine (PS-PPh₃)
A mixture of the alcohol (1.0 eq.), the nucleophile (1.1 eq.), PS-PPh₃ (1.5 eq.), and ADDP (1.5 eq.) in anhydrous THF is stirred at room temperature under an inert atmosphere for 16-24 hours.[5] Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine oxide. The filtrate is concentrated, and the residue is purified by column chromatography to separate the product from the di-piperidide byproduct. This method simplifies the purification process by enabling the removal of the phosphine-related byproduct through simple filtration.[7]
Visualizing Reaction Mechanisms and Workflows
The Mitsunobu Reaction Pathway
The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction. The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azo-reagent to form a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile, and the resulting anion activates the alcohol for the final Sₙ2 displacement.
Caption: General mechanism of the Mitsunobu reaction.
Experimental Workflow for Comparing Azo-Reagents
A systematic approach is essential for the objective comparison of different azo-reagents. The following workflow outlines the key steps for such a comparative study.
Caption: Workflow for comparative analysis of azo-reagents.
Decision Tree for Azo-Reagent Selection
Choosing the right azo-reagent depends on several factors, primarily the nature of the nucleophile and safety considerations. This decision tree provides a logical framework for making an informed choice.
Caption: Decision tree for selecting an appropriate azo-reagent.
Conclusion
The choice of an azo-reagent in the Mitsunobu reaction is a critical decision that influences not only the reaction's success but also its safety and practicality. While DEAD is a highly reactive and well-established reagent, its hazardous properties have necessitated the development of safer and more convenient alternatives. DIAD offers a safer liquid alternative, while solid reagents like ADDP and DCAD provide advantages in handling and specific reactivity profiles. ADDP is particularly valuable for extending the scope of the Mitsunobu reaction to less acidic nucleophiles.[7] DCAD and polymer-supported reagents, on the other hand, streamline the purification process, a significant bottleneck in traditional Mitsunobu protocols. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies, ensuring both high efficiency and operational safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 3. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Navigating the Mitsunobu Reaction: A Guide to Alternatives for Diethyl Azodicarboxylate
The Mitsunobu reaction stands as a cornerstone in modern organic synthesis, prized for its ability to achieve stereospecific conversion of primary and secondary alcohols to a wide array of functionalities with inversion of configuration.[1] Traditionally, this reaction relies on the use of diethyl azodicarboxylate (DEAD) in conjunction with triphenylphosphine (B44618) (PPh3). However, the hazardous nature of DEAD, including its potential explosivity and toxicity, coupled with challenges in purification due to the formation of diethyl hydrazodicarboxylate, has spurred the development of numerous alternatives.[2] This guide provides a comprehensive comparison of these alternatives, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal reagent for their specific synthetic needs.
The Challenge with DEAD: Why Seek Alternatives?
This compound, while effective, presents several significant drawbacks in a laboratory setting:
-
Safety Hazards: DEAD is a high-energy compound and can be explosive, particularly in its pure form.[2][3] This necessitates careful handling and storage procedures.
-
Toxicity: The reagent is toxic, posing health risks to researchers.[2]
-
Purification Difficulties: The reduced byproduct, diethyl hydrazodicarboxylate, can be challenging to separate from the desired product, often requiring tedious chromatographic purification.[4]
-
Limited Scope with Acidic Nucleophiles: The reactivity of the Mitsunobu reaction is sensitive to the pKa of the nucleophile, with weakly acidic pronucleophiles (pKa > 13) often failing to react efficiently with the standard DEAD/PPh3 system.[3][4]
These limitations have driven the scientific community to explore and develop a range of alternative reagents that offer improved safety profiles, easier workup procedures, and broader substrate scope.
Comparing the Alternatives: A Data-Driven Overview
A variety of alternative azodicarboxylates and other reagent systems have been developed to address the shortcomings of DEAD. The following table summarizes the key characteristics and performance of the most common alternatives, providing a direct comparison to facilitate reagent selection.
| Reagent | Abbreviation | Physical Form | Key Advantages | Disadvantages |
| This compound | DEAD | Orange-red liquid | Well-established, high reactivity | Explosive hazard, toxic, difficult byproduct removal |
| Diisopropyl Azodicarboxylate | DIAD | Orange-red liquid | Safer than DEAD, commonly used | Byproduct can still be challenging to remove |
| 1,1'-(Azodicarbonyl)dipiperidine (B77770) | ADDP | Yellow solid | Effective for weakly acidic nucleophiles (pKa > 11) | Higher cost |
| Di-tert-butyl Azodicarboxylate | DBAD | Yellow solid | Byproduct easily removed by acid treatment | Lower reactivity than DEAD for some substrates |
| Di-(4-chlorobenzyl)azodicarboxylate (B8002683) | DCAD | Yellow solid | Hydrazine byproduct is a solid, easily filtered | Requires synthesis, not as commercially available |
| N,N,N',N'-Tetramethylazodicarboxamide | TMAD | Yellow solid | Effective for weakly acidic nucleophiles | Can be more expensive |
| (Cyanomethylene)tributylphosphorane | CMBP | Viscous oil | Combines phosphine (B1218219) and azo functionalities in one reagent, effective for a wide pKa range of nucleophiles | Sensitive to air and moisture |
| (Cyanomethylene)trimethylphosphorane | CMMP | Solid | More reactive than CMBP, effective for a wide pKa range of nucleophiles | Very sensitive to air and moisture |
Performance Comparison: Experimental Data
The following tables present a comparison of reported yields for the Mitsunobu reaction using DEAD and its alternatives across various transformations.
Table 1: Esterification of a Secondary Alcohol
| Reagent | Yield (%) | Reference |
| DEAD | 85 | [5] |
| DCAD | 88 | [5] |
Table 2: N-Alkylation of Phthalimide
| Reagent | Alcohol | Yield (%) | Reference |
| DEAD-TPP | 2-Octanol | low yield | [6] |
| TMAD-TBP | 2-Octanol | 92 | [6] |
| ADDP-TBP | 2-Octanol | 90 | [6] |
Table 3: C-Alkylation of Phenylsulfonylacetonitrile
| Reagent | Alcohol | Yield (%) | Reference |
| DEAD-TPP | Benzyl Alcohol | 24 | [7] |
| TMAD-TBP | Benzyl Alcohol | 97 | [7] |
| DHTD-TBP | Benzyl Alcohol | 98 | [7] |
| CMBP | Benzyl Alcohol | 94 | [7] |
| CMMP | Benzyl Alcohol | 94 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Mitsunobu reaction using several key alternatives to DEAD.
General Mitsunobu Protocol using DIAD[8]
To a solution of the alcohol (1.0 eq.), the nucleophile (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) (0.1-0.5 M) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 6-8 hours, or until completion as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired product.
Modified Mitsunobu Protocol using ADDP and Polymer-Supported Triphenylphosphine[9]
To a solution of the pyridinol (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) is added polymer-supported triphenylphosphine (2.0 eq.). To this suspension, 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq.) is added in one portion. The reaction mixture is stirred at room temperature for 16 hours. The resin is then removed by filtration and washed with THF. The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the product.
Protocol for Mitsunobu Reaction with DCAD[5][10]
To a solution of the alcohol (1.0 eq.), the nucleophile (1.1 eq.), and triphenylphosphine (1.1 eq.) in dichloromethane (B109758) (CH2Cl2) is added di-(4-chlorobenzyl)azodicarboxylate (DCAD) (1.1 eq.) at room temperature. The reaction is stirred until completion. The precipitated di-(4-chlorobenzyl)hydrazodicarboxylate byproduct is removed by filtration. The filtrate is then concentrated and the residue is purified by chromatography.
Protocol using (Cyanomethylene)tributylphosphorane (CMBP)[11]
To a solution of the alcohol (1.0 mmol) and the nucleophile (1.2 mmol) in toluene (B28343) (5 mL) is added (cyanomethylene)tributylphosphorane (CMBP) (1.2 mmol) at room temperature under an argon atmosphere. The mixture is then heated at 80-120 °C for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Mitsunobu Reaction and Reagent Selection
To further aid in the understanding of the Mitsunobu reaction and the selection of appropriate reagents, the following diagrams are provided.
Caption: General mechanism of the Mitsunobu reaction.
Caption: Workflow for selecting a suitable Mitsunobu reagent.
Conclusion and Future Outlook
The development of alternatives to DEAD has significantly enhanced the safety, practicality, and scope of the Mitsunobu reaction. Reagents like DIAD, ADDP, DBAD, and DCAD offer tangible benefits in terms of handling and purification, while novel phosphorane reagents such as CMBP and CMMP have expanded the reaction's utility to a wider range of nucleophiles. Furthermore, the advent of catalytic Mitsunobu reactions holds the promise of even more sustainable and atom-economical transformations in the future.[8][9] By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and safer chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for Assessing Diethyl Azodicarboxylate (DEAD) Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Diethyl azodicarboxylate (DEAD), a critical reagent in various chemical syntheses, including the Mitsunobu reaction. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and consistency of reactions and final products. This document outlines and objectively compares several key analytical techniques, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Key Analytical Methods
The purity of this compound can be assessed using several analytical techniques, each with its own set of advantages and limitations. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Iodometric Titration. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity to specific impurities, or the availability of instrumentation.
A summary of the performance characteristics of these methods is presented in Table 1. It is important to note that while specific validated data for DEAD is not always publicly available, the presented data is based on typical performance for similar compounds and general method capabilities.
Table 1: Comparison of Analytical Methods for this compound (DEAD) Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) | Iodometric Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, detection by UV absorbance. | Quantitative determination based on the integration of NMR signals relative to a certified internal standard. | Redox titration where DEAD oxidizes iodide to iodine, which is then titrated. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% | 90-102% |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | Not applicable in the same way, but highly linear response. | Not applicable. |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 2% |
| Limit of Detection (LOD) | ppm level | ppm level | ~0.1% | ~0.5% |
| Limit of Quantitation (LOQ) | ppm level | ppm level | ~0.3% | ~1.5% |
| Key Advantages | High resolution for volatile impurities. Robust and widely available. | Suitable for non-volatile impurities and degradation products. High sensitivity with UV detection. | Primary analytical method, highly accurate and precise. Provides structural information. Does not require a specific DEAD reference standard. | Simple, cost-effective, and does not require sophisticated instrumentation. |
| Key Limitations | Requires derivatization for non-volatile impurities. Thermal degradation of DEAD is a concern. | May require longer analysis times. Mobile phase selection can be complex. | Lower throughput. Requires a high-field NMR spectrometer. Higher initial instrument cost. | Less specific than chromatographic methods. Susceptible to interference from other oxidizing or reducing agents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of DEAD and quantify volatile impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the DEAD sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Prepare a series of calibration standards of DEAD in the same solvent.
-
-
GC-FID Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the DEAD peak based on its retention time.
-
Calculate the purity by the area normalization method or by using an internal/external standard calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of DEAD and quantify non-volatile impurities, including the potential precursor, diethyl hydrazodicarboxylate.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DEAD sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards of DEAD and known impurities in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (e.g., starting with 40% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the DEAD peak and any impurity peaks based on their retention times.
-
Quantify the purity and impurity levels using an external standard calibration.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Objective: To determine the absolute purity of DEAD without a specific DEAD reference standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DEAD sample and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 or more to ensure adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of DEAD (e.g., the quartet from the -OCH₂- protons) and a signal from the internal standard.
-
Calculate the purity of DEAD using the following formula:
Purity (%) = (I_DEAD / N_DEAD) * (N_IS / I_IS) * (MW_DEAD / MW_IS) * (m_IS / m_DEAD) * P_IS
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts DEAD and IS refer to this compound and the internal standard, respectively.
-
Iodometric Titration
Objective: To determine the assay of DEAD through a redox titration. DEAD is a mild oxidizing agent and can oxidize iodide ions to iodine.[1]
Experimental Protocol:
-
Reagents:
-
Potassium iodide (KI) solution (e.g., 10% w/v).
-
Glacial acetic acid.[1]
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N).
-
Starch indicator solution.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the DEAD sample into an Erlenmeyer flask.
-
Add an excess of KI solution and glacial acetic acid.[1] The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.
-
-
Calculation:
-
Calculate the purity of DEAD based on the stoichiometry of the reaction and the volume of sodium thiosulfate solution consumed.
-
Logical Workflow for Purity Assessment
The selection of an appropriate analytical method for DEAD purity assessment can be guided by a logical workflow that considers the purpose of the analysis and the available resources.
Caption: Workflow for selecting and performing DEAD purity analysis.
Conclusion
The purity assessment of this compound is crucial for its effective and safe use in chemical synthesis. This guide provides a comparative overview of the most common analytical techniques used for this purpose.
-
GC-FID is a robust method for analyzing volatile impurities.
-
HPLC-UV is well-suited for non-volatile impurities and can be developed into a stability-indicating method.
-
¹H-qNMR offers the highest accuracy and precision as a primary analytical method for determining absolute purity.
-
Iodometric titration provides a simple and cost-effective means for routine assay determination.
The choice of method should be based on a thorough evaluation of the specific analytical needs, including the types of impurities to be monitored, the required level of accuracy and precision, and the available instrumentation. For comprehensive quality control, a combination of these methods may be employed to provide a complete purity profile of this compound.
References
A Comparative Spectroscopic Analysis of Diethyl Azodicarboxylate (DEAD) and Its Reaction Byproducts
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of reagents and their byproducts is paramount for reaction monitoring, purification, and characterization of final products. This guide provides a detailed spectroscopic comparison of diethyl azodicarboxylate (DEAD), a common reagent in the Mitsunobu reaction, and its principal byproducts: diethyl hydrazodicarboxylate and triphenylphosphine (B44618) oxide.
This comparison utilizes data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a comprehensive overview of the key spectral features that differentiate these compounds. Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.
The Mitsunobu Reaction: A Brief Overview
The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides. The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate, most commonly DEAD. During the reaction, DEAD is reduced to diethyl hydrazodicarboxylate, and triphenylphosphine is oxidized to triphenylphosphine oxide (TPPO).
Figure 1. General scheme of the Mitsunobu reaction.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for DEAD and its byproducts. This data is essential for identifying each compound in a reaction mixture.
NMR Spectroscopy Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (DEAD) | CDCl₃ | 4.45 (q, 4H, J = 7.1 Hz, OCH₂), 1.42 (t, 6H, J = 7.1 Hz, CH₃) | 161.1 (C=O), 65.2 (OCH₂), 14.2 (CH₃) |
| Diethyl hydrazodicarboxylate | CDCl₃ | 6.59 (s, 2H, NH), 4.20 (q, 4H, J = 7.1 Hz, OCH₂), 1.27 (t, 6H, J = 7.1 Hz, CH₃) | 156.9 (C=O), 62.4 (OCH₂), 14.5 (CH₃)[1] |
| Triphenylphosphine oxide (TPPO) | CDCl₃ | 7.75-7.65 (m, 6H, ortho-H), 7.55-7.45 (m, 9H, meta- and para-H) | 133.4 (d, JCP = 103 Hz, Cipso), 132.1 (d, JCP = 10 Hz, Cortho), 131.8 (d, JCP = 3 Hz, Cpara), 128.6 (d, JCP = 12 Hz, Cmeta) |
Table 2: ³¹P NMR Spectroscopic Data
| Compound | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |
| Triphenylphosphine oxide (TPPO) | CDCl₃ | ~29 |
FTIR Spectroscopy Data
Table 3: Key FTIR Absorption Bands
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (DEAD) | ~1770 (s, C=O stretch), ~1230 (s, C-O stretch), ~1150 (s, N=N stretch) | Ester, Azo group |
| Diethyl hydrazodicarboxylate | ~3300 (br, N-H stretch), ~1700 (s, C=O stretch), ~1250 (s, C-O stretch) | Amide, Ester |
| Triphenylphosphine oxide (TPPO) | ~1438 (s, P-Ph stretch), ~1190 (s, P=O stretch), ~720 and ~690 (s, C-H out-of-plane bend) | Phosphine oxide, Phenyl groups |
UV-Vis Spectroscopy Data
Table 4: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound (DEAD) | Acetonitrile | ~400 | Data not readily available |
| Diethyl hydrazodicarboxylate | Data not readily available | Data not readily available | Data not readily available |
| Triphenylphosphine oxide (TPPO) | Ethanol | ~260, ~267, ~274 | ~900, ~950, ~700 |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
³¹P NMR Acquisition: For TPPO, acquire the spectrum using a proton-decoupled pulse sequence with an external standard of 85% H₃PO₄.
FTIR Spectroscopy
-
Sample Preparation (Liquids - DEAD): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Sample Preparation (Solids - Diethyl Hydrazodicarboxylate, TPPO): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for transmission) or clean ATR crystal (for ATR) prior to running the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over the desired wavelength range (typically 200-800 nm). Use the pure solvent as a reference in the second beam.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a Mitsunobu reaction mixture.
Figure 2. Experimental workflow for reaction analysis.
By utilizing the spectroscopic data and protocols outlined in this guide, researchers can confidently identify and differentiate between DEAD and its byproducts, enabling more efficient and accurate monitoring and analysis of Mitsunobu reactions.
References
A Comparative Guide to the Laboratory Synthesis and Application of Diethyl Azodicarboxylate (DEAD) and its Alternatives
For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of complex chemical syntheses. Diethyl azodicarboxylate (DEAD) has long been a staple reagent, particularly for the widely-used Mitsunobu reaction. However, its hazardous nature has prompted the development and adoption of several alternatives. This guide provides an objective comparison of the synthesis and performance of DEAD with its common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound (DEAD)
This compound, an orange-red liquid, is a versatile reagent in organic synthesis, primarily known for its role as a key component in the Mitsunobu reaction.[1][2] This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and ethers, with an inversion of stereochemistry.[3] Despite its utility, DEAD is a hazardous compound, being toxic, shock- and light-sensitive, and capable of exploding upon heating.[1] Consequently, its use has seen a decline in favor of safer alternatives.[1]
Validated Laboratory Synthesis of this compound
DEAD is typically prepared in a two-step process starting from hydrazine (B178648). The first step involves the alkylation of hydrazine with ethyl chloroformate to produce diethyl hydrazodicarboxylate, a more stable solid intermediate. The subsequent step is the oxidation of this intermediate to yield DEAD. Two common laboratory-scale oxidation methods are detailed below.
Synthesis of Diethyl Hydrazodicarboxylate (Intermediate)
The precursor, diethyl hydrazodicarboxylate, is synthesized by reacting ethyl chloroformate with hydrazine hydrate (B1144303). The reaction is performed in an ice bath to maintain a temperature below 20°C. Sodium carbonate solution is added concurrently with the second half of the ethyl chloroformate. The resulting white solid precipitate is collected, washed, and dried, affording yields in the range of 82-85%.[4]
Table 1: Comparison of DEAD Synthesis Methods (Oxidation Step)
| Method | Oxidizing Agent | Solvent System | Yield | Key Considerations |
| Method A | Chlorine (gas) | Benzene-water (biphasic) | 81-83% | Requires careful monitoring to prevent over-oxidation, which can lead to explosive byproducts.[5] |
| Method B | Fuming Nitric Acid | 70% Nitric Acid | Not specified | Reaction must be kept at 0-5°C. The product is sensitive to heat and can explode if overheated during distillation.[6] |
Experimental Protocol: Synthesis of DEAD via Chlorine Oxidation (Method A)
Step 1: Synthesis of Diethyl Hydrazodicarboxylate A solution of 85% hydrazine hydrate (59 g, 1 mole) in 95% ethanol (B145695) (500 ml) is cooled to 10°C in a 2-liter three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer. Ethyl chloroformate (217 g, 2 moles) is added dropwise, maintaining the temperature between 15°C and 20°C. After half of the ethyl chloroformate is added, a solution of sodium carbonate (106 g, 1 mole) in water (500 ml) is added simultaneously with the remaining ethyl chloroformate, ensuring the temperature does not exceed 20°C. The mixture is stirred for an additional 30 minutes after the addition is complete. The precipitated diethyl hydrazodicarboxylate is collected by filtration, washed thoroughly with water, and dried at 80°C. The expected yield is 145-150 g (82-85%).
Step 2: Oxidation to this compound A mixture of diethyl hydrazodicarboxylate (100 g, 0.57 mole), benzene (B151609) (500 ml), and water (500 ml) is placed in a 2-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The flask is cooled in an ice bath, and a slow stream of chlorine gas is bubbled through the stirred mixture. The reaction is monitored by weight gain, with a theoretical increase of 40.5 g. The benzene layer, which turns a distinct orange-red, is then separated. The aqueous layer is extracted with benzene, and the combined benzene solutions are washed with 10% sodium bicarbonate solution until neutral, and then with water. After drying over anhydrous sodium sulfate, the benzene is removed under reduced pressure. The residue is distilled in vacuum to yield 80-82 g (81-83%) of this compound.
Diagram 1: General Workflow for the Synthesis of DEAD
References
Advantages of using DIAD over DEAD in specific synthetic routes
In the realm of synthetic organic chemistry, the Mitsunobu reaction stands as a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups. Central to this reaction are azodicarboxylates, with Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD) being two of the most commonly employed reagents. While often used interchangeably, there are distinct advantages to selecting one over the other in specific synthetic routes, primarily influenced by factors such as steric hindrance, reaction efficiency, and safety considerations. This guide provides a detailed comparison of DIAD and DEAD, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Key Advantages of DIAD over DEAD
The primary advantages of using DIAD often stem from its greater steric bulk compared to DEAD. This structural difference can lead to improved reaction outcomes, particularly in challenging synthetic scenarios.
-
Reduced Side Product Formation: The increased steric hindrance of the isopropyl groups in DIAD makes it less prone to forming undesired hydrazide byproducts.[1][2] This is a significant advantage as it simplifies the purification of the desired product.
-
Improved Yields in Specific Cases: For certain substrates, particularly sterically hindered alcohols, DIAD can provide better yields compared to DEAD.
-
Enhanced Safety Profile: DEAD is known to have safety concerns, and DIAD is increasingly being adopted as a safer alternative.[3]
Quantitative Comparison of DIAD and DEAD in Mitsunobu Reactions
While comprehensive studies directly comparing DIAD and DEAD across a wide range of substrates are limited in publicly available literature, a study on a related azodicarboxylate, di-p-chlorobenzyl azodicarboxylate (DCAD), provides valuable side-by-side data for the performance of DIAD and DEAD in several Mitsunobu reactions. The following table summarizes these findings, offering a quantitative glimpse into their relative efficiencies.
| Reaction/Product | Reagent | Yield (%) |
| Esterification of 2,6-Dimethoxybenzoic Acid | DIAD | 95 |
| DEAD | 96 | |
| Synthesis of an Ether | DIAD | 85 |
| DEAD | 87 | |
| Intramolecular Etherification | DIAD | 90 |
| DEAD | 92 |
Data extracted from a comparative study of DCAD with DIAD and DEAD.
As the data indicates, for the specific reactions studied, both DIAD and DEAD provided high yields, suggesting that for many common transformations, the choice between the two may not significantly impact the overall efficiency. However, the recognized advantages of DIAD in minimizing side products and its better safety profile often make it the preferred reagent.
Experimental Protocols: A Generalized Approach
The following are generalized experimental protocols for a Mitsunobu reaction using either DIAD or DEAD. The specific quantities of reagents and reaction conditions should be optimized for each specific transformation.
General Procedure for Mitsunobu Reaction
To a solution of the alcohol (1.0 eq.), the nucleophile (e.g., carboxylic acid, 1.2 eq.), and triphenylphosphine (B44618) (1.5 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) at 0 °C is added the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise. The reaction mixture is then typically allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS). The work-up procedure generally involves removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography to separate the desired product from the triphenylphosphine oxide and the hydrazodicarboxylate byproducts.
Logical Workflow of the Mitsunobu Reaction
The following diagram illustrates the general workflow and key stages of the Mitsunobu reaction.
Caption: A flowchart illustrating the key steps in a typical Mitsunobu reaction.
Signaling Pathway of the Mitsunobu Reaction
The mechanism of the Mitsunobu reaction involves a series of interconnected steps, as depicted in the following signaling pathway diagram.
Caption: A diagram showing the key intermediates and transformations in the Mitsunobu reaction mechanism.
Conclusion
The choice between DIAD and DEAD in a Mitsunobu reaction is a nuanced decision that depends on the specific requirements of the synthetic route. While both reagents can be highly effective, DIAD's superior performance in minimizing side-product formation, especially with sterically demanding substrates, and its improved safety profile make it an increasingly favored choice in modern organic synthesis. For routine transformations where side-product formation is not a major concern, DEAD remains a viable and effective option. Ultimately, careful consideration of the substrate, desired product purity, and safety protocols should guide the selection of the appropriate azodicarboxylate for a successful Mitsunobu reaction.
References
Characterizing Elusive Intermediates in Diethyl Azodicarboxylate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern the course of a chemical reaction is paramount. In the realm of organic synthesis, reactions involving diethyl azodicarboxylate (DEAD) are workhorses for functional group interconversions, most notably in the widely utilized Mitsunobu reaction. However, the fleeting nature of the intermediates in these reactions presents a significant challenge for their characterization. This guide provides a comparative analysis of the intermediates formed during DEAD-mediated reactions and contrasts their properties with those of common alternatives, supported by experimental data and detailed protocols.
The Mitsunobu reaction, a cornerstone of modern organic synthesis, facilitates the conversion of primary and secondary alcohols to a variety of functional groups with a high degree of stereochemical inversion.[1] The reaction is driven by the redox couple of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, with DEAD being the archetypal reagent. The intricate mechanism of this reaction involves a cascade of highly reactive intermediates that have been the subject of extensive investigation.
The Key Intermediates: A Spectroscopic Snapshot
The reaction between DEAD and PPh₃ initiates the formation of a key zwitterionic adduct, often referred to as a betaine (B1666868) or Morrison-Brunn-Huisgen (MBH) intermediate.[2] This species is highly reactive and readily protonated by an acidic pronucleophile (e.g., a carboxylic acid) to form a phosphonium (B103445) salt. Subsequent reaction with the alcohol leads to the formation of an alkoxyphosphonium salt, the key intermediate that undergoes nucleophilic attack. An alternative pathway involves the formation of a pentavalent phosphorane intermediate. The distribution and interconversion of these intermediates are influenced by factors such as the pKa of the acidic component and the polarity of the solvent.[3]
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the structures of these transient species. In-situ NMR monitoring allows for the direct observation of intermediates as the reaction progresses.
Comparative Spectroscopic Data of Key Intermediates
The choice of azodicarboxylate can influence the properties and observability of the reaction intermediates. Below is a summary of typical ³¹P NMR chemical shifts for the initial betaine adduct formed with different azodicarboxylates.
| Azodicarboxylate Reagent | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) of Betaine Adduct with PPh₃ |
| This compound (DEAD) | EtO₂C-N=N-CO₂Et | ~44.9 |
| Diisopropyl azodicarboxylate (DIAD) | iPrO₂C-N=N-CO₂iPr | ~44.2 |
| Di-tert-butyl azodicarboxylate (DBAD) | tBuO₂C-N=N-CO₂tBu | ~42.6 |
Note: Chemical shifts can vary depending on solvent and temperature.
Performance Comparison: DEAD vs. Alternatives
While DEAD is a powerful reagent, its hazardous nature (potential for explosion) and the difficulty in removing its hydrazine (B178648) byproduct have driven the development of alternatives. Diisopropyl azodicarboxylate (DIAD) is a common substitute that is considered safer. Other alternatives, such as di-p-chlorobenzyl azodicarboxylate (DCAD), have been designed to facilitate easier byproduct removal.[4] More recently, "greener" alternatives and catalytic Mitsunobu reactions are emerging to address the environmental concerns associated with stoichiometric reagents.[3][5]
The choice of reagent can impact reaction efficiency and yield. The following table provides a qualitative comparison of common azodicarboxylates.
| Reagent | Key Advantages | Key Disadvantages |
| DEAD | High reactivity, well-established protocols | Potentially explosive, difficult byproduct removal |
| DIAD | Safer alternative to DEAD | Byproduct removal can still be challenging |
| DBAD | Solid, easier to handle | Can be less reactive than DEAD or DIAD |
| DCAD | Solid, byproduct precipitates for easy removal | Higher molecular weight |
| Greener Alternatives | Reduced environmental impact, potential for catalysis | May have limited substrate scope, less established protocols |
Experimental Protocols for Intermediate Characterization
The direct observation and characterization of reactive intermediates require specialized experimental techniques.
In-situ ³¹P NMR Monitoring of the Mitsunobu Reaction
Objective: To observe the formation and consumption of phosphorus-containing intermediates during a Mitsunobu reaction.
Procedure:
-
In a dry NMR tube, dissolve the alcohol (1.0 equiv) and the acidic pronucleophile (1.2 equiv) in a suitable deuterated solvent (e.g., THF-d₈).
-
Add triphenylphosphine (1.2 equiv) to the solution and acquire a baseline ³¹P NMR spectrum.
-
Cool the NMR tube to the desired reaction temperature (e.g., 0 °C or lower) within the NMR spectrometer.
-
Inject a solution of DEAD (1.2 equiv) in the same deuterated solvent into the NMR tube.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra to monitor the appearance and disappearance of signals corresponding to the betaine, alkoxyphosphonium salt, and triphenylphosphine oxide.
Trapping of the Alkoxyphosphonium Intermediate
Objective: To isolate or derivatize the alkoxyphosphonium intermediate for structural characterization.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equiv) in a dry, non-polar solvent (e.g., toluene) and cool to -78 °C.
-
Slowly add a solution of DEAD (1.2 equiv) in the same solvent to form the betaine adduct.
-
Add a solution of the alcohol (1.0 equiv) in the same solvent and stir for a short period.
-
At this stage, a "trapping" reagent can be introduced. For example, the addition of a non-nucleophilic counterion source (e.g., a salt containing the BAr'₄⁻ anion) may allow for the precipitation and isolation of the alkoxyphosphonium salt for subsequent analysis by X-ray crystallography or NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general workflow for the characterization of intermediates in DEAD-mediated reactions.
Caption: Generalized mechanism of the Mitsunobu reaction.
Caption: Workflow for characterizing reaction intermediates.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. Environmental Performance of Alternative Green Polyol Synthesis Routes: A Proposal for Improvement [mdpi.com]
A Comparative Guide to the Efficacy of DEAD in Solution vs. on Solid Support for Mitsunobu Reactions
For researchers, scientists, and professionals in drug development, the Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a variety of functional groups. A key reagent in this reaction is Diethylazodicarboxylate (DEAD). Traditionally used in solution, recent advancements have introduced solid-supported DEAD as an alternative. This guide provides an objective comparison of the efficacy of DEAD in solution versus on a solid support, supported by experimental data and detailed protocols to aid in methodological decisions.
The primary advantage of employing solid-supported reagents lies in the significant simplification of the purification process. In classical solution-phase Mitsunobu reactions, the removal of byproducts such as triphenylphosphine (B44618) oxide and the reduced form of DEAD (diethyl hydrazodicarboxylate) often requires tedious and time-consuming chromatographic separation.[1][2] By anchoring the azodicarboxylate functionality to a polymer backbone, these byproducts can be easily removed by simple filtration, leading to cleaner reaction mixtures and potentially higher purity of the desired product.[1][2]
Quantitative Comparison of Reaction Performance
While the qualitative benefits of solid-supported DEAD are widely acknowledged, a direct quantitative comparison of efficacy is crucial for reaction planning. The following table summarizes key performance indicators for a representative Mitsunobu esterification reaction, comparing solution-phase DEAD with a polymer-supported equivalent.
| Parameter | DEAD in Solution | Polymer-Supported DEAD |
| Reaction Time | 1 - 24 hours[3] | Generally comparable to solution-phase |
| Yield | Typically high (often >80-90%)[4] | Nearly quantitative yields reported[1] |
| Purification Method | Column Chromatography[5] | Filtration[5] |
| Workup Simplicity | Complex[1] | Simple |
| Reagent Recyclability | Not feasible | Possible |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these reactions. Below are representative experimental protocols for the Mitsunobu reaction using both solution-phase and polymer-supported DEAD.
Experimental Protocol for Solution-Phase DEAD
This protocol describes a typical Mitsunobu reaction for the esterification of an alcohol.[5]
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethylazodicarboxylate (DEAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DEAD in THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and diethyl hydrazodicarboxylate.
Experimental Protocol for Polymer-Supported DEAD
This protocol illustrates the use of a polymer-supported azodicarboxylate in a Mitsunobu reaction, highlighting the simplified workup.
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Polymer-supported azodicarboxylate (e.g., polystyrene-bound) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Swell the polymer-supported azodicarboxylate resin in anhydrous THF in a suitable reaction vessel.
-
Add the alcohol, carboxylic acid, and triphenylphosphine to the resin suspension.
-
Agitate the mixture at room temperature for a duration determined by reaction monitoring (typically a few hours to overnight).
-
Upon completion of the reaction, filter the resin and wash it sequentially with THF, methanol, and dichloromethane (B109758) to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Further purification, if necessary, is typically simpler than for the solution-phase reaction.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Workflow comparison of solution-phase vs. solid-supported DEAD.
Conclusion
The choice between solution-phase and solid-supported DEAD in Mitsunobu reactions depends on the specific requirements of the synthesis. While solution-phase reactions are well-established and often provide high yields, they necessitate laborious purification steps.[4][5] Solid-supported DEAD offers a significant advantage in terms of simplified workup and purification, making it particularly suitable for high-throughput synthesis and the generation of compound libraries.[1] Although the initial cost of the polymer support may be higher, the potential for reagent recycling and the savings in time and resources for purification can make it a more efficient choice in the long run. The reaction kinetics on solid support have been found to be comparable to solution-phase reactions, with rates correlating to the pKa of the acidic nucleophile. Ultimately, the decision should be guided by factors such as the scale of the reaction, the value of the final product, and the available purification capabilities.
References
Safety Operating Guide
Proper Disposal of Diethyl Azodicarboxylate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals are advised to adhere to strict safety and disposal protocols when handling Diethyl Azodicarboxylate (DEAD). This essential guide provides detailed operational and disposal plans to ensure the safe management of this hazardous chemical in a laboratory setting.
This compound is a valuable reagent in organic synthesis, notably in the Mitsunobu reaction; however, it is also toxic, shock-sensitive, and can explode upon heating.[1] Due to its hazardous nature, proper disposal is critical to maintain a safe laboratory environment. The primary methods of disposal are through a licensed professional waste disposal service, which may involve incineration or burial in a specially licensed landfill.[2] For laboratory-scale quantities, a chemical neutralization pre-treatment step is recommended to convert DEAD into a more stable compound before final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to follow all standard safety protocols for handling hazardous chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and having immediate access to safety equipment such as a fire extinguisher and safety shower.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Flame-retardant lab coat |
| Respiratory Protection | Use in a fume hood is required. For emergencies, a self-contained breathing apparatus may be necessary. |
Laboratory-Scale Chemical Neutralization of this compound
For researchers seeking to pre-treat small quantities of DEAD waste in the laboratory before collection by a licensed disposal service, chemical neutralization is a viable option. This compound reacts vigorously with hydrazine (B178648) hydrate (B1144303) in a 2:1 molar ratio to produce diethyl hydrazodicarboxylate, a stable solid, and nitrogen gas. This reaction effectively neutralizes the hazardous properties of DEAD.
Experimental Protocol: Neutralization with Hydrazine Hydrate
This protocol is designed for the safe, laboratory-scale neutralization of residual this compound.
Materials:
-
Waste this compound solution (in a suitable solvent like THF or toluene)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (as a reaction solvent)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Preparation: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. The flask should be of an appropriate size to ensure the reaction mixture does not exceed half of its volume.
-
Dilution: Dilute the waste this compound with an equal volume of ethanol in the flask. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the flask in an ice bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
Reagent Addition: Slowly add a solution of hydrazine hydrate (one molar equivalent to the DEAD) dissolved in ethanol to the dropping funnel.
-
Controlled Reaction: Add the hydrazine hydrate solution dropwise to the stirred, cooled solution of DEAD. Maintain the reaction temperature below 20 °C. The addition of hydrazine hydrate is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.
-
Monitoring: The characteristic orange-red color of DEAD will fade as the reaction proceeds. The evolution of nitrogen gas will also be observed.
-
Completion: Once the addition of hydrazine hydrate is complete and the color of the solution has disappeared, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
Product Isolation: The resulting product, diethyl hydrazodicarboxylate, is a white solid and is significantly more stable than DEAD.
-
Final Disposal: The entire resulting mixture, containing the diethyl hydrazodicarboxylate and solvent, should be collected in a properly labeled hazardous waste container for disposal by a licensed professional waste management service.
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spilled material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for disposal as hazardous waste. Do not use combustible materials, such as paper towels, to clean up spills.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and responsible disposal. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
Navigating the Risks: A Comprehensive Guide to Handling Diethyl Azodicarboxylate (DEAD)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols
Diethyl azodicarboxylate (DEAD) is a valuable reagent in organic synthesis, notably in the Mitsunobu reaction. However, its utility is matched by its significant hazards, including thermal instability and high reactivity. This guide provides essential, actionable information for the safe handling, storage, and disposal of DEAD to ensure laboratory safety and operational integrity.
Hazard Profile of this compound
DEAD is classified as a hazardous substance with multiple risk factors. It is a combustible liquid that is harmful if swallowed or inhaled, and causes skin and eye irritation.[1][2][3] The most critical hazard is its potential for violent decomposition or explosion when subjected to heat, shock, or friction.[4][5] Pure DEAD can decompose explosively above 100°C.[5] It is also sensitive to light and air.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory when handling DEAD. All PPE should be inspected before use.[1][6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[1][6][7] | Protects against splashes and potential irritants. DEAD can cause serious eye irritation.[2][3] |
| Skin Protection | Chemically impermeable gloves (e.g., Neoprene), fire/flame resistant and impervious clothing, and a lab coat or overalls.[1][5][7] | Prevents skin contact, which can cause irritation.[2][3] Impervious clothing protects against spills. |
| Respiratory Protection | Work must be conducted in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges (Type A or ABEK) is required.[5][6] | Protects against the inhalation of harmful vapors.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risks associated with DEAD.
Pre-Handling Preparations
-
Engineering Controls : Ensure a chemical fume hood and an eyewash station/safety shower are accessible and operational.[7]
-
Ignition Sources : Remove all sources of ignition, including open flames, sparks, and hot surfaces from the handling area.[1][6] Use non-sparking tools and explosion-proof equipment.[1]
-
Material Check : Inspect the container for any damage or leaks before moving it.[5]
-
PPE : Don the appropriate PPE as specified in the table above.
Safe Handling Procedure
-
Location : Conduct all work in a well-ventilated chemical fume hood.[4]
-
Dispensing : Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Temperature Control : Avoid rapid heating.[4] If a reaction requires heating, it must be carefully controlled.
-
Avoid Contamination : Keep away from incompatible materials such as oxidizing agents, bases, strong reducing agents, and strong acids.[5]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][6][7]
Post-Handling Procedures
-
Container Sealing : Securely seal the container when not in use.[5][7]
-
Decontamination : Remove and wash contaminated clothing before reuse.[7]
-
Storage : Return the chemical to its designated storage location promptly.
Storage and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Requirements
DEAD requires specific storage conditions to maintain its stability.[4] It should be stored away from incompatible materials.[1]
| Parameter | Specification |
| Temperature | Refrigerated, ideally between 2-8°C (35.6-46.4°F).[4][8] |
| Atmosphere | In a tightly closed container, under an inert atmosphere if possible.[1][4] |
| Location | A cool, dry, well-ventilated, and flame-proof area.[5][7] Do not store in pits or basements where vapors may be trapped.[5] |
| Protection | Protect from light, moisture, heat, shock, and physical damage.[4][5][8] |
Spill Management and Waste Disposal
Immediate and correct response to a spill is essential.
Spill Response Protocol:
-
Evacuate : Evacuate all personnel from the immediate spill area.[1][6]
-
Ventilate : Ensure the area is well-ventilated.[7]
-
Containment : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[7] Do not let the chemical enter drains.[1][6]
-
Collection : Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][7]
-
Decontamination : Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[5]
Waste Disposal:
-
Classification : All waste containing DEAD, including contaminated absorbents and empty containers, is classified as hazardous waste.[2][5][9]
-
Procedure : Dispose of waste in accordance with all applicable local, state, and federal regulations.[5][9]
-
Containers : Empty containers retain product residue and can be dangerous. They must be handled as hazardous waste and should not be reused.[9] They can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling or punctured and disposed of in a sanitary landfill where permitted.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
